molecular formula C13H16BrNO2 B018727 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 129722-34-5

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Numéro de catalogue: B018727
Numéro CAS: 129722-34-5
Poids moléculaire: 298.18 g/mol
Clé InChI: URHLNHVYMNBPEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS RN 129722-34-5) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development, particularly for the treatment of neurodegenerative diseases. With a molecular formula of C13H16BrNO2 and a molecular weight of 298.18 g/mol, this compound presents as a white to almost white powder or crystal . It is characterized by a melting point range of 110°C to 114°C . Its primary research value lies in its role as a key precursor in the design and synthesis of novel multifunctional agents. Recent scientific studies highlight its application in the development of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives, which are investigated as multifunctional inhibitors for the treatment of Alzheimer's disease . In these targeted therapeutic agents, the 3,4-dihydro-2(1H)-quinolinone core of this compound is designed to interact with critical enzymatic targets, such as monoamine oxidase (MAO) and the peripheral anionic site of acetylcholinesterase (AChE) . This product is intended for research purposes and is strictly for professional use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers can rely on the high purity (typically >98% by HPLC) and consistent quality of this intermediate to support their exploratory synthesis and drug discovery programs .

Propriétés

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHVYMNBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441550
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129722-34-5
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129722-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR329TWJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and presents its role in the broader context of pharmaceutical manufacturing. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a heterocyclic building block characterized by a dihydroquinolinone core functionalized with a bromobutoxy side chain.[1] Its primary significance lies in its role as a crucial precursor in the industrial synthesis of Aripiprazole.[][3] It is also recognized as a potential impurity and degradation product in Aripiprazole tablets.[][3]

Identifiers and Nomenclature
IdentifierValue
CAS Number 129722-34-5
IUPAC Name 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[4][5]
Synonyms 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity, 7-(4-Bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline[6]
Molecular Formula C₁₃H₁₆BrNO₂[5]
SMILES BrCCCCOc1ccc2CCC(=O)Nc2c1[5]
InChI InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)[5]
Physicochemical Properties
PropertyValue
Molecular Weight 298.18 g/mol [5]
Appearance White to off-white crystalline powder[3][7]
Melting Point 110-111 °C[3][7]
Boiling Point (Predicted) 463.4 ± 45.0 °C at 760 mmHg[3][7]
Density (Predicted) 1.383 ± 0.06 g/cm³[3][7]
Solubility Slightly soluble in Chloroform and Methanol[7]
Storage Conditions Room temperature, sealed in a dry environment. It is noted to be hygroscopic.[3][7]

Synthesis and Reactivity

The primary documented reaction of this compound is its conversion to Aripiprazole. The terminal bromine on the butoxy chain is a leaving group, susceptible to nucleophilic substitution.

Synthetic Pathway

The compound is synthesized via the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. This reaction is a critical step in the overall synthesis of Aripiprazole.

G Synthesis of Aripiprazole Intermediate cluster_0 Step 1: Alkylation cluster_1 Step 2: Nucleophilic Substitution A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one C 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one A->C K2CO3, DMF B 1,4-Dibromobutane E Aripiprazole C->E D 1-(2,3-Dichlorophenyl)piperazine D->E NaI, Et3N, Acetonitrile

Caption: Synthetic pathway from 7-hydroxy-3,4-dihydro-2(1H)-one to Aripiprazole.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[7]

Materials:

  • 3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g)

  • 1,4-dibromobutane (397.5 g)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF, 300 ml)

  • Chloroform

  • Cyclohexane

  • Water

Procedure:

  • To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.

  • Stir the mixture at room temperature (30-35 °C).

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.

  • Add a third portion of potassium carbonate (42.33 g) and maintain the temperature for 4-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1500 ml of water and stir for 30 minutes.

  • Extract the aqueous mixture with 500 ml of chloroform. Separate the organic layer and wash it with water. Repeat the extraction with another 500 ml of chloroform.

  • Remove the chloroform by vacuum distillation.

  • Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove residual DMF.

  • Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.

  • Wash the solid with 200 ml of cyclohexane.

  • Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the loss on drying is less than 1%.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quality control and purity analysis of the synthesized compound.[8]

Chromatographic Conditions:

  • Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm

  • Flow rate: 1.5 mL/minute

  • Detector: UV at 220 nm

  • Buffer Preparation: A homogenous mixture of 0.2% (v/v) triethylamine in HPLC grade water.

  • Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). Adjust the pH to 4.0 with phosphoric acid. Filter and degas the solution.

  • Mobile phase-B: Acetonitrile.

  • Gradient Program: (A specific gradient of Mobile Phase A and B would be developed and validated for the separation of the main compound from its impurities).

G HPLC Analysis Workflow A Sample Preparation (Dissolve in appropriate solvent) C Injection of Sample A->C B HPLC System (Column, Pump, Detector) D Chromatographic Separation (C-18 Column, Gradient Elution) C->D E UV Detection (at 220 nm) D->E F Data Acquisition and Analysis (Chromatogram) E->F G Purity Assessment (Peak Area %) F->G

Caption: General workflow for the HPLC purity analysis of the title compound.

Spectroscopic Data

While detailed spectra are not provided here, spectroscopic data for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is available through various chemical suppliers and databases.[9] This includes:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons.

  • FTIR: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes a specific biological activity or a signaling pathway directly modulated by this compound. Its primary role is that of a synthetic intermediate.[][3] Any potential biological effects would likely be considered in the context of toxicology and impurity profiling for the final drug product, Aripiprazole. The precursor, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, has been noted as an antitumor agent and an inhibitor of tyrosinase melanoma.[10] However, these properties are not attributed to the title compound.

G Role as a Non-Pharmacologically Active Intermediate A 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one B Pharmacological Activity A->B No Direct Activity (Currently Known) C Synthetic Intermediate A->C Primary Role D Aripiprazole (Active Pharmaceutical Ingredient) C->D Leads to

Caption: Logical relationship of the title compound as a synthetic intermediate.

Safety and Handling

Based on available GHS classifications, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • Suspected of causing genetic defects (H341)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5), a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. This document details the compound's chemical and physical properties, provides a comparative analysis of various synthetic protocols, and outlines methods for its purification and quality control. Furthermore, to provide a complete context for its significance, this guide delves into the mechanism of action of aripiprazole, illustrating the crucial role of this intermediate in the development of a pharmacologically important molecule. Experimental procedures are detailed, and quantitative data is presented in clear, tabular formats. Logical workflows and the relevant signaling pathway of the final active pharmaceutical ingredient are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 129722-34-5, is a critical building block in the pharmaceutical industry. Its primary and most significant application is as a key intermediate in the multi-step synthesis of aripiprazole.[1][2] Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The purity and quality of this compound directly impact the efficacy and safety of the final aripiprazole drug product.[2] This compound is also identified as an impurity in aripiprazole formulations, making its characterization and control essential for regulatory compliance.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 129722-34-5[3][4]
Molecular Formula C₁₃H₁₆BrNO₂[1][3]
Molecular Weight 298.18 g/mol [1][3]
IUPAC Name 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[3]
Synonyms 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity[1][5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 110-111 °C[5][8]
Boiling Point (Predicted) 463.4 ± 45.0 °C at 760 mmHg[8][9]
Density (Predicted) 1.383 ± 0.06 g/cm³[8]
Solubility Soluble in chloroform and methanol.[6]
Storage Store in a dry place at room temperature. The compound is hygroscopic.[7]

Synthesis of this compound

The most common synthetic route to this compound involves the Williamson ether synthesis. This reaction consists of the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base.[10]

General Reaction Scheme

The overall synthetic transformation is depicted in the following workflow diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 7_HQ 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Reaction_Process Williamson Ether Synthesis 7_HQ->Reaction_Process DBB 1,4-Dibromobutane DBB->Reaction_Process Base Base (e.g., K₂CO₃, NaOH) Base->Reaction_Process Solvent Solvent (e.g., DMF, Acetonitrile, Ethanol) Solvent->Reaction_Process Temperature Temperature (e.g., 40-45°C, Reflux) Temperature->Reaction_Process Product 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one Purification Purification (Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product Reaction_Process->Product

Caption: Synthetic workflow for this compound.

Comparative Table of Synthetic Protocols

Several variations of the synthesis have been reported in the literature, with differences in the choice of base, solvent, and reaction conditions, which in turn affect the reaction yield and purity of the product. A summary of these protocols is provided below for comparison.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
K₂CO₃N,N-Dimethylformamide (DMF)40-456-780.9586.09 (HPLC)[1]
K₂CO₃WaterReflux3Not specifiedNot specified[10]
NaOH, KI (catalyst)Acetonitrile301685Not specified[10]
K₂CO₃n-ButanolRefluxNot specified~6099[11]
Na₂CO₃EthanolReflux128599.32 (HPLC)[12]
Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Cyclohexane

  • Water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g), 1,4-dibromobutane (397.5 g), and N,N-dimethylformamide (300 ml).[1]

  • With stirring at room temperature (30-35 °C), add potassium carbonate (42.33 g).[1]

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.[1]

  • Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.[1]

  • Add a third portion of potassium carbonate (42.33 g) and maintain the reaction at the same temperature for 4-5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into 1500 ml of water, stirring for 30 minutes.[1]

  • Extract the aqueous mixture with chloroform (2 x 500 ml).[1]

  • Wash the combined organic layers with water.[1]

  • Remove the organic solvent by vacuum distillation.[1]

  • To remove trace solvent, perform a solvent exchange with cyclohexane (2 x 250 ml).[1]

  • Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.[1]

  • Wash the collected solid with cyclohexane (200 ml).[1]

  • Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.[1]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Recrystallization is a common method for purifying the crude product. The choice of solvent is critical for effective purification.

Commonly Used Solvents for Recrystallization:

  • Ethanol/n-hexane mixture[10]

  • Isopropanol[11]

  • Ethyl acetate

General Recrystallization Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/n-hexane).[4][10]

  • If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.

  • Allow the hot, saturated solution to cool slowly to room temperature.[4]

  • Further cooling in an ice bath can enhance crystal formation.[4]

  • Collect the purified crystals by vacuum filtration.[4]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Dry the crystals under vacuum to remove any residual solvent.[4]

Column Chromatography

For higher purity, silica gel column chromatography can be employed.

  • Stationary Phase: Silica gel

  • Eluent: Dichloromethane[10]

Quality Control and Analytical Data

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Method

A representative HPLC method for the analysis of this compound is summarized below.

ParameterConditionReference
Column Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm[8]
Mobile Phase A Homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water and acetonitrile (95:5), pH adjusted to 4.0 with phosphoric acid[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 1.5 mL/minute[8]
Detector UV at 220 nm[8]
Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

TechniqueDataReference
¹H NMR Data available in spectral databases.[3]
IR (ATR-Neat) Bruker Tensor 27 FT-IR. Data available in spectral databases.[3]
Mass Spectrometry Data available in spectral databases.
Raman Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Data available in spectral databases.[3]

The Core: Role as a Precursor to Aripiprazole and Its Mechanism of Action

The primary significance of this compound lies in its role as the immediate precursor to the quinolinone moiety of aripiprazole. The subsequent reaction involves the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.[2]

Aripiprazole's Unique Pharmacological Profile

Aripiprazole is classified as a third-generation or atypical antipsychotic and is often referred to as a dopamine-serotonin system stabilizer. Its therapeutic efficacy is attributed to a unique and complex mechanism of action that goes beyond simple receptor antagonism.

Signaling Pathways Modulated by Aripiprazole

The therapeutic effects of aripiprazole are mediated through its interaction with several neurotransmitter receptors, which in turn modulate downstream intracellular signaling pathways.

G cluster_aripiprazole Aripiprazole cluster_receptors Receptor Interactions cluster_pathways Downstream Signaling Pathways cluster_effects Therapeutic Effects Aripiprazole Aripiprazole D2R Dopamine D2 Receptor (Partial Agonist) Aripiprazole->D2R 5HT1A Serotonin 5-HT1A Receptor (Partial Agonist) Aripiprazole->5HT1A 5HT2A Serotonin 5-HT2A Receptor (Antagonist) Aripiprazole->5HT2A Dopamine_Modulation Dopamine System Stabilization D2R->Dopamine_Modulation Serotonin_Modulation Serotonin System Modulation 5HT1A->Serotonin_Modulation 5HT2A->Serotonin_Modulation Akt_GSK3b Akt/GSK-3β Pathway Modulation Dopamine_Modulation->Akt_GSK3b Antipsychotic Antipsychotic Effects Dopamine_Modulation->Antipsychotic Serotonin_Modulation->Akt_GSK3b Antidepressant Antidepressant & Anxiolytic Effects Serotonin_Modulation->Antidepressant Cognitive Improved Cognitive Symptoms Akt_GSK3b->Cognitive

Caption: Aripiprazole's mechanism of action and modulated signaling pathways.

  • Dopamine D2 Receptor Partial Agonism: Unlike first-generation antipsychotics that are full D2 receptor antagonists, aripiprazole acts as a partial agonist. This means it has a lower intrinsic activity at the D2 receptor than the endogenous neurotransmitter, dopamine. In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), like the mesocortical pathway, it acts as a functional agonist, increasing dopamine signaling. This "dopamine stabilization" is thought to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.

  • Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors. This action is believed to contribute to its antidepressant and anxiolytic properties, as well as to further mitigate the extrapyramidal side effects associated with D2 receptor modulation.

  • Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, aripiprazole is an antagonist at 5-HT2A receptors. This antagonism is thought to enhance dopamine release in certain brain regions, which may contribute to its beneficial effects on negative and cognitive symptoms and its low propensity to cause hyperprolactinemia.

  • Modulation of Downstream Signaling: The interaction of aripiprazole with these receptors initiates a cascade of intracellular events. A key pathway modulated by aripiprazole is the Akt/glycogen synthase kinase 3β (GSK-3β) signaling pathway. Aripiprazole has been shown to increase the phosphorylation of GSK-3β, a mechanism implicated in the therapeutic actions of mood stabilizers and antipsychotics.

Conclusion

This compound is a fundamentally important molecule in the synthesis of aripiprazole. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and safety of this widely used antipsychotic medication. The information presented in this technical guide, including detailed experimental protocols, comparative data, and an overview of the pharmacological context, serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmaceutical sciences. The continued optimization of the synthesis and purification of this key intermediate will contribute to the efficient and cost-effective production of aripiprazole, ultimately benefiting patients worldwide.

References

An In-depth Technical Guide to the Chemical Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of pharmaceutical compounds such as aripiprazole. This document details the synthesis of the precursor 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and its subsequent alkylation, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the synthetic routes.

Synthesis of the Precursor: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

The synthesis of the crucial precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ), can be approached through several distinct pathways. The selection of a particular route may depend on the availability of starting materials, desired yield and purity, and scalability. Below are three prominent synthetic routes.

Pathway A: From N-(3-hydroxyphenyl)-3-chloropropionamide

This a common method involving a Friedel-Crafts acylation followed by cyclization.

G cluster_0 Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Pathway A) N-(3-hydroxyphenyl)-3-chloropropionamide N-(3-hydroxyphenyl)-3-chloropropionamide 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one N-(3-hydroxyphenyl)-3-chloropropionamide->7-hydroxy-3,4-dihydroquinolin-2(1H)-one Intramolecular Friedel-Crafts Cyclization AlCl3 AlCl3 AlCl3->7-hydroxy-3,4-dihydroquinolin-2(1H)-one Heat Heat Heat->7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Caption: Synthesis of 7-HQ from N-(3-hydroxyphenyl)-3-chloropropionamide.

Pathway B: From m-Anisidine

This two-step route provides a good overall yield.[1]

G cluster_1 Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Pathway B) m-Anisidine m-Anisidine Intermediate N-(3-methoxyphenyl)- 3-chloropropionamide m-Anisidine->Intermediate Acylation 7-methoxy-3,4-dihydroquinolin-2(1H)-one 7-methoxy-3,4-dihydroquinolin-2(1H)-one Intermediate->7-methoxy-3,4-dihydroquinolin-2(1H)-one Cyclization (AlCl3) 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-methoxy-3,4-dihydroquinolin-2(1H)-one->7-hydroxy-3,4-dihydroquinolin-2(1H)-one Demethylation

Caption: Synthesis of 7-HQ from m-Anisidine.

Pathway C: From Resorcinol

This pathway involves esterification, a Friedel-Crafts reaction, and subsequent aminolysis.[2]

G cluster_2 Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Pathway C) Resorcinol Resorcinol Intermediate_1 (3-hydroxyphenyl)-3-chloropropionate Resorcinol->Intermediate_1 Esterification 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->Intermediate_1 Intermediate_2 7-hydroxy-chroman-2-one Intermediate_1->Intermediate_2 Intramolecular Friedel-Crafts 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Intermediate_2->7-hydroxy-3,4-dihydroquinolin-2(1H)-one Aminolysis Ammonia Ammonia Ammonia->7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Caption: Synthesis of 7-HQ from Resorcinol.

Core Synthesis: Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

The primary and most widely documented method for synthesizing this compound is through the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. This reaction is typically carried out in the presence of a base.

G cluster_3 Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-HQ 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Product This compound 7-HQ->Product 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->Product Alkylation Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme for the alkylation of 7-HQ.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and outcomes for the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Starting MaterialReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
7-hydroxy-3,4-dihydroquinolin-2(1H)-one1,4-dibromobutane (3 molar eq.)K₂CO₃WaterReflux3--[3]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one1,4-dibromobutaneK₂CO₃DMF40-456-780.9586.09 (HPLC)[4]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one1,4-dibromobutaneK₂CO₃DMFReflux---[5]
7-hydroxy-tetrahydroquinolinoneDibromobutaneK₂CO₃, NaOH, or KOHNeat130-1400.75-10--[6]

Experimental Protocols

Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide[3]
  • Reaction Setup : A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃) (5 equivalents).

  • Heating : The reaction mixture is heated with stirring to approximately 160°C to obtain a liquid. The temperature is maintained at 155-165°C for about four hours.

  • Quenching : After cooling the mixture to 50°C, ice-cold diluted hydrochloric acid (5% HCl) is slowly added.

  • Workup : The mixture is stirred while heating to about 95°C for one hour. The resulting solid is collected by filtration, washed with water, and then dissolved in hot methanol.

  • Purification : The hot methanol solution is filtered, and activated carbon is added to the filtrate. The mixture is heated under reflux, and the activated carbon is removed by filtration. A portion of the methanol is removed by evaporation, and water is added to the residue to induce crystallization.

  • Isolation : The colorless crystals are collected by filtration, washed with a cold methanol-water mixture, and dried to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. A yield of 61.3% with a purity of 99.3% by HPLC has been reported.[3]

Synthesis of this compound[4]
  • Reaction Setup : A three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g), 1,4-dibromobutane (397.5 g), potassium carbonate (42.33 g), and N,N-dimethylformamide (300 ml).

  • Reaction Progression : The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. A second portion of potassium carbonate (42.33 g) is added, and the reaction continues for another hour at the same temperature. A third batch of potassium carbonate (42.33 g) is then added, and the reaction is maintained for an additional 4-5 hours.

  • Workup : After completion, the reaction mixture is cooled to room temperature and poured into water (1500 ml) with stirring for 30 minutes.

  • Extraction and Solvent Removal : The organic solvent is removed by vacuum distillation. Cyclohexane (2 x 250 ml) is used for solvent exchange to remove trace solvent.

  • Isolation and Purification : Cyclohexane (300 ml) is added to the residue, stirred for 3 hours, and the resulting solid is filtered and washed with cyclohexane (200 ml). The product is dried to yield 7-(4-bromobutoxy)-3,4-dihydroquinolone. A yield of 80.95% and a purity of 86.09% by HPLC have been reported.[4]

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts, such as the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.

G cluster_4 Purification Workflow Crude Product Crude Product Column Chromatography Silica Gel Column Chromatography (Eluent: Dichloromethane) Crude Product->Column Chromatography Recrystallization Recrystallization (n-hexane and ethanol) Column Chromatography->Recrystallization Pure Product Pure 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Recrystallization->Pure Product

Caption: Purification workflow for the final product.

Column Chromatography
  • Stationary Phase : Silica gel is commonly used.

  • Eluent : Dichloromethane is a frequently cited eluent.[3]

Recrystallization
  • Solvent System : A mixture of n-hexane and ethanol is effective for recrystallization, yielding a product with a melting point of 110.5-111.0°C.[3] Another approach involves using cyclohexane as an anti-solvent after concentrating the reaction mixture, which has been shown to yield a product with a purity of up to 98.05% and a dimer impurity of only 0.08%.[7]

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-depth Technical Guide to the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the preparation of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.

Introduction

This compound is a crucial building block, most notably in the synthesis of the atypical antipsychotic drug Aripiprazole. The synthetic strategy predominantly involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. The efficiency and purity of this final product are highly dependent on the successful synthesis and purification of its precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This guide will explore various synthetic routes to this precursor and detail the subsequent conversion to the target molecule.

Synthesis of the Precursor: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

The synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can be achieved through several pathways, with starting materials ranging from m-anisidine to resorcinol. Below are detailed protocols for the most common and effective methods.

Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide

One of the most prevalent methods involves the intramolecular Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) followed by demethylation.

Experimental Protocol:

A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃). The mixture is heated to approximately 160°C to form a liquid and held at 155-165°C for about four hours. After cooling to 50°C, the reaction is quenched by the slow addition of ice-cold diluted hydrochloric acid. The resulting mixture is heated to about 95°C for one hour. After cooling, the precipitated product is collected by filtration. For purification, the crude product is dissolved in hot methanol, treated with activated carbon, and filtered. The methanol is partially evaporated, and water is added to induce crystallization. The colorless crystals of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are collected by filtration, washed with a cold methanol-water mixture, and dried.[1]

Quantitative Data Summary:

Starting MaterialKey ReagentsReaction TimeYieldPurity (by HPLC)Reference
N-(3-methoxyphenyl)-3-chloropropionamide (150 g)AlCl₃ (460 g)4 hours61.3%99.5%[1]
N-(3-methoxyphenyl)-3-chloropropionamide (40 g)AlCl₃ (125 g), NaCl (20 g)4 hours61.3%99.3%[1]
N-(3-methoxyphenyl)-3-chloropropionamideAlCl₃Not Specified62.3%99.4%[1]
Synthesis from m-Anisidine

An alternative two-step synthesis starts with m-anisidine.[2]

Experimental Protocol:

This method involves a two-step reaction from m-anisidine to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. While the specific details of the protocol are not fully elaborated in the initial search, the overall yield is reported to be 59%.[2]

Synthesis from Resorcinol

A synthetic route commencing with resorcinol has also been developed.

Experimental Protocol:

This synthesis involves the esterification of resorcinol with 3-chloropropionyl chloride under alkaline conditions to yield (3-hydroxyphenyl)-3-chloropropionate. This intermediate then undergoes an intramolecular Friedel-Crafts reaction catalyzed by anhydrous aluminum trichloride to form 7-hydroxy-chroman-2-one. Finally, aminolysis of the chromanone in an alcohol solvent using ammonia gas affords the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3]

Quantitative Data Summary:

Starting MaterialKey StepsOverall YieldReference
ResorcinolEsterification, Friedel-Crafts, Aminolysis68.7%[3]

Synthesis of this compound

The final step in the synthesis is the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of 1,4-dibromobutane.

Alkylation using Potassium Carbonate in DMF

Experimental Protocol:

To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, 100 grams of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 grams of 1,4-dibromobutane, 42.33 grams of potassium carbonate, and 300 ml of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. Subsequently, two more portions of potassium carbonate (42.33 g each) are added hourly while maintaining the temperature. After completion, the reaction mixture is cooled, poured into water, and stirred. The product is extracted with chloroform. The combined organic layers are washed with 10% sodium hydroxide solution and then with water. The solvent is removed by vacuum distillation. Cyclohexane is used for a solvent exchange and to precipitate the product, which is then filtered, washed with cyclohexane, and dried.[4]

Quantitative Data Summary:

Starting MaterialKey ReagentsSolventReaction TimeYieldPurity (by HPLC)Reference
7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g)1,4-dibromobutane, K₂CO₃DMF6-7 hours80.95%86.09%[4]
Alkylation using Potassium Carbonate in Water

Experimental Protocol:

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours. The reaction mixture is then extracted with dichloromethane, dried with anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by silica gel column chromatography (eluent: dichloromethane) and recrystallized from a mixture of n-hexane and ethanol.[1]

Phase Transfer Catalysis Method

Experimental Protocol:

A reactor is charged with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (50 g), 1,4-dibromobutane (198.7 g), potassium carbonate (55.1 g), tricaprylylmethylammonium chloride (Aliquat® 336, 5 g), sodium sulfate (30 g), water (250 ml), and toluene (75 ml). The mixture is heated under reflux for 2 hours. The organic phase is separated, and the solvent and excess 1,4-dibromobutane are removed by vacuum evaporation. The crude product is precipitated from 2-propanol, filtered, and then slurried in ethyl acetate to remove impurities. The final product is obtained after evaporation of the ethyl acetate.

Purification and Side Products

The primary impurity in the synthesis of this compound is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5] This side product is formed when a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with the already formed product. Purification methods such as recrystallization from ethanol or a mixture of n-hexane and ethanol, as well as silica gel chromatography, are employed to remove this and other impurities.[1][5] Slurrying the crude product in ethyl acetate has also been shown to be effective in reducing the dimer content.

Process and Workflow Diagrams

To visually represent the synthetic and experimental processes, the following diagrams have been generated using the DOT language.

Synthesis_of_Precursor cluster_route1 Route 1: From N-(3-methoxyphenyl)-3-chloropropionamide cluster_route2 Route 2: From Resorcinol 3-MPCA N-(3-methoxyphenyl)- 3-chloropropionamide Cyclization_Demethylation Intramolecular Friedel-Crafts Cyclization & Demethylation (AlCl₃, 155-165°C) 3-MPCA->Cyclization_Demethylation 7-HQ_1 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Cyclization_Demethylation->7-HQ_1 Resorcinol Resorcinol Esterification (3-hydroxyphenyl)- 3-chloropropionate Resorcinol->Esterification 3-chloropropionyl chloride Friedel_Crafts 7-hydroxy-chroman-2-one Esterification->Friedel_Crafts AlCl₃ Aminolysis Aminolysis Friedel_Crafts->Aminolysis NH₃ 7-HQ_2 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Aminolysis->7-HQ_2

Caption: Synthetic Routes to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Final_Product_Synthesis Start 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Alkylation Alkylation with 1,4-dibromobutane (Base, Solvent, Heat) Start->Alkylation Crude_Product Crude 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Alkylation->Crude_Product Side_Product Side Product: 1,4-bis[3,4-dihydro-2(1H)- quinolinone-7-oxy]butane Alkylation->Side_Product Purification Purification (Recrystallization/ Column Chromatography) Crude_Product->Purification Final_Product Pure 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Purification->Final_Product

Caption: Synthesis and Purification of the Final Product.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Charge_Reactors Charge Reactor with Starting Materials and Reagents Reaction Perform Reaction under Controlled Conditions (Temperature, Time) Charge_Reactors->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Precipitation Precipitation/ Recrystallization Solvent_Removal->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying_Final Drying of Final Product Filtration->Drying_Final

Caption: General Experimental Workflow.

References

The Expanding Therapeutic Landscape of Quinolinone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing key experimental methodologies, summarizing quantitative data, and illustrating the intricate signaling pathways modulated by these versatile compounds.

Anticancer Activities of Quinolinone Derivatives

Quinolinone derivatives have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to the inhibition of critical cellular processes such as cell proliferation, survival, and migration. The primary mechanisms of action identified to date include kinase inhibition, disruption of microtubule dynamics, and topoisomerase inhibition.

Kinase Inhibition

Several quinolinone derivatives have been identified as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.

  • Pim-1 Kinase: Pim-1, a serine/threonine kinase, is a key regulator of cell survival and proliferation.[1] Its overexpression is associated with several cancers. Quinolinone derivatives have been shown to effectively inhibit Pim-1 kinase, leading to cell cycle arrest and apoptosis.[2]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell growth, adhesion, and motility.[3] Inhibition of Src by quinolinone derivatives can disrupt these pathways, thereby impeding tumor progression and metastasis.

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[4] Specific quinolinone derivatives have demonstrated potent inhibitory activity against FLT3, offering a promising therapeutic strategy for this hematological malignancy.[4]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[5] Several quinolinone derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[6]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various quinolinone derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and kinases.

Table 1: Cytotoxicity of Quinolinone Derivatives against Cancer Cell Lines
Compound Cancer Cell Line IC50 (µM) Reference
Compound 15MCF-7 (Breast)15.16[8]
Compound 15HepG-2 (Liver)18.74[8]
Compound 15A549 (Lung)18.68[8]
Compound 4cMDA-MB-231 (Breast)Not specified, but potent[6]
Compound 3cA549 (Lung)5.9[7]
Compound 3cHEK293T (Kidney)4.1[7]
Compound 4gMCF-7 (Breast)3.02[9]
Quinoline-thiazole hybrid 4bMCF-7 (Breast)33.19[10]
Quinoline-thiazolidinone hybrid 6bMCF-7 (Breast)5.35[10]
3jMCF-7 (Breast)82.9% growth reduction[11]
Table 2: Kinase Inhibitory Activity of Quinolinone Derivatives
Compound Kinase Target IC50 (nM) Reference
KR65367FLT32.7[4]
KR65370FLT30.57[4]
EmodinPim-12500[2]
Compound 3Pim-17400[2]
Compound 6Pim-13000[2]
Compound 7Pim-13600[2]
Compound 9Pim-13500[2]
BosutinibSrc1.2[12]
Compound 16c-Src15[12]
Table 3: Tubulin Polymerization Inhibitory Activity of Quinolinone Derivatives
Compound Parameter IC50 (µM) Reference
Compound 4cTubulin Polymerization17[6]
St. 42Tubulin Polymerization2.54[3]
St. 43Tubulin Polymerization2.09[3]
St. 48Tubulin Polymerization0.00911[3]
St. 49Tubulin Polymerization0.0105[3]
Compound 3bTubulin Polymerization13.29[13]
Compound 3dTubulin Polymerization13.58[13]

Antimicrobial Activities of Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Antibacterial and Antifungal Effects

Various studies have reported the minimum inhibitory concentrations (MIC) of novel quinolinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected quinolinone derivatives.

Table 4: Antimicrobial Activity of Quinolinone Derivatives (MIC values)
Compound Microorganism MIC (µg/mL) Reference
Compound 3cS. aureus2.67[14]
Compound 11S. aureus6.25[15]
Dihydrotriazine derivative 93a-cS. aureus2[15]
Dihydrotriazine derivative 93a-cE. coli2[15]
Compound 2Bacillus cereus3.12 - 50[16]
Compound 6Bacillus cereus3.12 - 50[16]
Compound 25Aspergillus fumigatus0.98[17]
Compound 26Aspergillus fumigatus0.98[17]
Compound 25Candida albicans0.49[17]
Compound 26Candida albicans0.98[17]
Compound 7cCryptococcus neoformans15.6[18]
Compound 7dCryptococcus neoformans15.6[18]

Anti-inflammatory Activities of Quinolinone Derivatives

Chronic inflammation is a key contributor to various diseases. Quinolinone derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators and enzymes.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of quinolinone derivatives are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of several quinolinone derivatives.

Table 5: Anti-inflammatory Activity of Quinolinone Derivatives
Compound Target/Assay IC50 (µM) Reference
Compound 12cCOX-20.1[19]
Compound 14aCOX-20.11[19]
Compound 14bCOX-20.11[19]
Quinoline-4-carboxylic acidLPS-induced inflammationAppreciable[20]
Quinoline-3-carboxylic acidLPS-induced inflammationAppreciable[20]
Compound 13iNF-κB transcriptional activity< 50[21]
Compound 16NF-κB transcriptional activity< 50[21]

Neuroprotective Effects of Quinolinone Derivatives

Neurodegenerative diseases pose a significant global health challenge. Emerging research suggests that quinolinone derivatives possess neuroprotective properties, potentially offering new avenues for the treatment of these debilitating conditions.

Mechanisms of Neuroprotection

The neuroprotective effects of quinolinone derivatives are thought to be multifactorial, involving antioxidant activity, inhibition of enzymes implicated in neurodegeneration (e.g., cholinesterases, monoamine oxidases), and modulation of signaling pathways that promote neuronal survival.

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective and related enzyme inhibitory activities of selected quinolinone derivatives.

Table 6: Neuroprotective and Associated Activities of Quinolinone Derivatives
Compound Target/Assay EC50/IC50 Reference
QN2Neuroprotection (IR treatment)Low µM range[22]
QN3Neuroprotection (IR treatment)Low µM range[22]
QN1Neuroprotection (IR treatment)Low µM range[22]
QN4Neuroprotection (IR treatment)Low µM range[22]
QN6Neuroprotection (IR treatment)Higher µM range[22]
QN5Neuroprotection (IR treatment)Highest µM range[22]
QN6hBChEIC50 = 1.06 nM[22]
QN6hMAO-BIC50 = 4.46 µM[22]
Compound 18DPPH scavengingEC50 = 50.1 µM[23]
Compound 19DPPH scavengingEC50 = 50.1 µM[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18][24][25]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Kinase, substrate, ATP, test compounds, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the quinolinone derivatives.

    • In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture for a specific time at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.[10][26][27]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin, polymerization buffer (e.g., PIPES buffer), GTP, a fluorescent reporter (e.g., DAPI), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the quinolinone derivatives.

    • In a 96-well plate, add the tubulin solution, polymerization buffer, GTP, and the fluorescent reporter.

    • Add the test compounds to the wells.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader pre-warmed to 37°C.

    • Plot the fluorescence intensity against time to obtain a polymerization curve.

    • Analyze the curve to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[9][11][17][28]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the quinolinone derivatives in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21][29][30][31]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Materials: Male Wistar rats, carrageenan solution (1% in saline), test compounds, and a plethysmometer.

  • Procedure:

    • Administer the quinolinone derivatives to the rats (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of paw edema compared to the control group that received only carrageenan.

Signaling Pathways and Visualizations

The biological activities of quinolinone derivatives are intricately linked to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription p27 p27Kip1 Pim1->p27 Inhibits Bad Bad Pim1->Bad Inhibits Quinolinone Quinolinone Derivative Quinolinone->Pim1 Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Pim-1 Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.

Src_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Src Src Kinase RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Quinolinone Quinolinone Derivative Quinolinone->Src Inhibits CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation

Caption: Src Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.

Tubulin_Polymerization_Workflow Tubulin Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Quinolinone Quinolinone Derivative Quinolinone->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to

Caption: Experimental Workflow of Tubulin Polymerization and its Inhibition.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Review for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of the key Aripiprazole intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Introduction

This compound, with the CAS number 129722-34-5, is a critical intermediate in the industrial synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Aripiprazole is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive review of the synthesis, purification, and analytical characterization of this compound, with a focus on providing actionable data and protocols for researchers and developers.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C13H16BrNO2[6]
Molecular Weight 298.18 g/mol [6]
CAS Number 129722-34-5[3]
Melting Point 110-111 °C[3]
Boiling Point 463.4 °C at 760 mmHg (Predicted)[3]
Density 1.383 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[5]

Synthesis of this compound

The primary synthetic route to this compound involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][7] Various reaction conditions have been reported to optimize yield and minimize the formation of impurities, most notably the dimeric impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5][8]

Synthetic Pathway Overview

The synthesis is a nucleophilic substitution reaction where the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one attacks one of the bromine-bearing carbons of 1,4-dibromobutane.

synthesis_overview cluster_reactants Reactants 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reagents Base (e.g., K2CO3) Solvent (e.g., DMF) 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->reagents 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->reagents product This compound reagents->product Etherification

General synthesis scheme for this compound.
Detailed Experimental Protocols

Several protocols for the synthesis have been documented, with variations in the base, solvent, and reaction temperature. Below are summaries of key experimental procedures.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF) [5]

  • Reactants:

    • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one: 100 g

    • 1,4-dibromobutane: 397.5 g

    • Potassium carbonate (K2CO3): 126.99 g (added in three portions)

    • N,N-Dimethylformamide (DMF): 300 ml

  • Procedure:

    • A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, the first portion of potassium carbonate, and DMF is stirred at room temperature.

    • The reaction mixture is heated to 40-45 °C and maintained for 1 hour.

    • The second and third portions of potassium carbonate are added sequentially with a 1-hour interval at the same temperature.

    • The reaction is continued for 4-5 hours after the final addition.

    • The mixture is cooled, poured into water, and extracted with chloroform.

    • The organic layer is washed, and the solvent is removed by vacuum distillation.

    • The residue is treated with cyclohexane to precipitate the product.

  • Yield and Purity:

    • Yield: 80.95% (148 g)

    • Purity (HPLC): 86.09%

Protocol 2: Synthesis in Water with Phase Transfer Catalyst [8]

  • Reactants:

    • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

    • 1,4-dibromobutane (3 molar equivalents)

    • Potassium carbonate

    • Water

  • Procedure:

    • A mixture of the reactants is refluxed for 3 hours.

    • The reaction mixture is extracted with dichloromethane.

    • The organic layer is dried and the solvent is evaporated.

  • Purification:

    • Silica gel column chromatography (eluent: dichloromethane) followed by recrystallization from n-hexane and ethanol.

  • Melting Point of Purified Product: 110.5-111.0 °C[9]

Quantitative Data Summary
ParameterProtocol 1 (DMF)[5]Protocol 2 (Water)[7]
Solvent N,N-DimethylformamideWater
Base Potassium CarbonatePotassium Carbonate
Temperature 40-45 °CReflux
Reaction Time ~6-7 hours3 hours
Yield 80.95%Not specified
Initial Purity 86.09% (HPLC)Not specified
Purification Precipitation with cyclohexaneColumn chromatography & recrystallization

Purification of this compound

The primary impurity in the synthesis is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which is formed when a second molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with the product.[8] Effective purification is crucial to ensure the quality of the final Aripiprazole.

Purification Workflow

A common purification strategy involves crystallization or a combination of chromatographic and crystallization techniques. A patent describes a purification process that can reduce the dimer impurity from an initial 4.5-15% down to 1.5-6.1%.[8]

purification_workflow crude_product Crude Product (with dimer impurity) dissolution Dissolution in Organic Solvent crude_product->dissolution chromatography Silica Gel Column Chromatography dissolution->chromatography Optional Step recrystallization Recrystallization (e.g., Ethanol/Hexane) dissolution->recrystallization chromatography->recrystallization pure_product Purified Product (HPLC Purity >97%) recrystallization->pure_product

General purification workflow for this compound.
Detailed Purification Protocol[9]

  • Crude Material: 7-(4-bromobutoxy)-3,4-dihydrocarbostyril containing 4.5-15% of the dimer impurity.

  • Solvents for Recrystallization: Ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, or isopropanol.

  • Procedure:

    • The crude product is dissolved in a suitable organic solvent.

    • The solution is subjected to conditions that promote crystallization of the desired product while leaving the impurity in the mother liquor. This can involve cooling, addition of an anti-solvent (e.g., hexane or cyclohexane), or concentration of the solution.

  • Resulting Purity: The purified product can achieve an HPLC purity of at least 97%, with the dimer impurity reduced to not more than 0.5%.[8]

Role in Aripiprazole Synthesis

This compound is the penultimate intermediate in the most common synthetic route to Aripiprazole. It undergoes a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[7]

Final Step of Aripiprazole Synthesis

aripiprazole_synthesis cluster_reactants Reactants intermediate This compound reagents Base (e.g., Triethylamine) NaI (optional catalyst) Solvent (e.g., Acetonitrile) intermediate->reagents piperazine 1-(2,3-dichlorophenyl)piperazine piperazine->reagents aripiprazole Aripiprazole reagents->aripiprazole Nucleophilic Substitution

Final coupling step in the synthesis of Aripiprazole.

Conclusion

This compound is a cornerstone intermediate in the manufacture of Aripiprazole. A thorough understanding of its synthesis and purification is paramount for achieving high-purity Aripiprazole in an efficient and cost-effective manner. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of pharmaceutical development to optimize their synthetic strategies and ensure the quality of this critical intermediate. The control of the dimeric impurity remains a key challenge, and the selection of appropriate reaction conditions and purification methods is essential for successful industrial-scale production.

References

Spectroscopic and Synthetic Profile of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Aripiprazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic and synthetic data of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This compound is a critical intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole. This document compiles available spectroscopic data, details relevant experimental protocols, and visualizes its role in the broader synthetic pathway of aripiprazole.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20s1HNH
7.07d, J=8.3 Hz1HAr-H
6.54dd, J=8.3, 2.4 Hz1HAr-H
6.35d, J=2.4 Hz1HAr-H
3.99t, J=6.1 Hz2HO-CH₂
3.51t, J=6.6 Hz2HCH₂-Br
2.92t2HAr-CH₂
2.64t2HCO-CH₂
2.15–2.02m2HCH₂
2.03–1.90m2HCH₂

Note: Data obtained from a 600 MHz spectrum in CDCl₃.[1]

Table 2: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₆BrNO₂[2]
Molecular Weight298.18 g/mol [2][3]
Melting Point107.2–110.1°C[1]
IUPAC Name7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.

Synthesis of this compound

This compound is typically synthesized via the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. A general procedure is as follows:

  • To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • Add an excess of 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture to a temperature ranging from 40-60°C and maintain for several hours.[4]

  • Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethanol.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 600 MHz NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrumentation: An IR spectrum can be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance (ATR) accessory.[3]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Role in Aripiprazole Synthesis

This compound is a key building block in the synthesis of aripiprazole. The butoxy-bromo group provides a reactive site for the subsequent coupling with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.

aripiprazole_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Final Coupling Reaction 7-hydroxy 7-hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one 7-hydroxy->intermediate Etherification dibromobutane 1,4-dibromobutane dibromobutane->intermediate aripiprazole Aripiprazole intermediate->aripiprazole Nucleophilic Substitution piperazine 1-(2,3-dichlorophenyl)piperazine piperazine->aripiprazole

Synthesis of Aripiprazole

The diagram above illustrates the convergent synthetic route to aripiprazole, highlighting the central role of this compound as the key intermediate that bridges the two main structural components of the final drug molecule. This intermediate is formed through the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and is subsequently coupled with 1-(2,3-dichlorophenyl)piperazine in a nucleophilic substitution reaction to yield aripiprazole.

References

Technical Guide: Solubility of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2][3] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of the manufacturing process. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standard experimental protocol for solubility determination, and outlines the synthesis and purification workflow.

Data Presentation: Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in a range of organic solvents, as indicated in publicly available documents. This information is primarily derived from descriptions of its use as a solute in purification and reaction steps.

Organic SolventQualitative SolubilityContext of Use in Literature
DichloromethaneSolubleUsed as an eluent in silica gel column chromatography and for extraction.[4]
ChloroformSlightly SolubleMentioned as a solvent with slight solubility.
MethanolSlightly SolubleUsed in re-crystallization processes, often in combination with other solvents.
EthanolSoluble (especially when heated)Used in re-crystallization, often in a mixture with n-hexane.[4]
AcetonitrileSoluble (especially when heated)Employed as a solvent for subsequent reaction steps involving this intermediate.[4]
N,N-Dimethylformamide (DMF)SolubleUsed as a solvent in the synthesis of the compound.
n-HexaneSparingly Soluble / InsolubleUsed as an anti-solvent or in combination with more polar solvents for re-crystallization.[4]
CyclohexaneSparingly Soluble / InsolubleUtilized as an anti-solvent for precipitation.
Ethyl AcetateSparingly SolubleThe compound is slurried in ethyl acetate for purification, indicating limited solubility.
IsopropanolSolubleMentioned as a solvent for the compound.
TolueneSolubleListed as a potential solvent for purification processes.
XyleneSolubleNoted as a possible solvent for purification.
AcetoneSolubleIndicated as a potential solvent for purification.

Experimental Protocols: Determining Solubility

For researchers seeking to establish quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique.[4][5][6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Saturation Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetonitrile, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, as described in various patent literature.

Synthesis_Purification_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Start Materials: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 1,4-dibromobutane Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction Mixture (Heated) start->reaction Alkylation filtration Filtration reaction->filtration Cooling extraction Solvent Evaporation & Extraction filtration->extraction chromatography Silica Gel Column Chromatography (Eluent: Dichloromethane) extraction->chromatography recrystallization Re-crystallization (e.g., n-hexane/ethanol) chromatography->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one drying->final_product

Caption: Synthesis and Purification Workflow.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of several atypical antipsychotic drugs, including Aripiprazole and Brexpiprazole. The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and provides a framework for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for higher sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the detection of process-related impurities, such as the dimer impurity 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

2. Reagents and Chemicals

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Triethylamine (TEA).[1]

  • Phosphoric acid.[1]

  • This compound reference standard.

3. Chromatographic Conditions

  • Column: Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 0.2% (v/v) Triethylamine in water, adjusted to pH 4.0 with phosphoric acid.[1]

    • B: Acetonitrile.

  • Gradient: 95% A and 5% B.[1]

  • Flow Rate: 1.5 mL/minute.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Add 2 mL of Triethylamine to 1 L of HPLC grade water. Adjust the pH of the solution to 4.0 with phosphoric acid. Filter and degas the solution.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation
ParameterResult
Retention Time (approx.)4.5 minutes
Linearity (r²)>0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Note: The values presented in the table are representative and should be established for each specific instrument and laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Framework

For higher sensitivity and specificity, particularly for impurity profiling and analysis in complex matrices, an LC-MS/MS method can be developed. The following provides a starting point for method development, based on methods used for the analysis of Aripiprazole and its metabolites.[2][3][4][5]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • Data acquisition and processing software.

  • Nitrogen generator.

2. Reagents and Chemicals

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.[2]

  • This compound reference standard.

3. Chromatographic Conditions

  • Column: C18 or CN column (e.g., Agilent Eclipse XDB-CN, 100 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[2]

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the analyte.

  • Flow Rate: 0.4 mL/minute.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 298.1 (M+H)+ for this compound.

    • Product Ion (Q3): To be determined by direct infusion of the reference standard.

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument.[3]

Data Presentation
ParameterExpected Result
Retention Time (approx.)3-7 minutes
Linearity (r²)>0.999
Limit of Detection (LOD)< 0.05 ng/mL
Limit of Quantitation (LOQ)< 0.15 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%

Note: The values presented in the table are representative and should be established for each specific instrument and laboratory.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Obtain Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

References

Application Note: HPLC Analysis for Purity Determination of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the determination of the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to separate the main component from its potential process-related impurities.

Principle

The method employs RP-HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The concentration of each component is determined by measuring the area under its corresponding peak in the chromatogram at a specific UV wavelength.

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • This compound reference standard (purity >99.5%).

    • This compound sample for analysis.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These are based on methods developed for Aripiprazole and its intermediates.[2]

ParameterCondition
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.2% v/v Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.2% v/v Trifluoroacetic Acid (TFA) in Methanol
Gradient Elution Time (min) / %B: 0/40, 30/70, 35/70, 36/40, 45/40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 254 nm
Run Time 45 minutes

3. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Spiked Sample Solution (for specificity): Prepare a sample solution as described above. Before diluting to the final volume, spike with known impurities if available, such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[3]

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the reference standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained components.

Data Presentation

System Suitability

The system suitability parameters should be checked before starting the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
%RSD for replicate injections≤ 2.0%

Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of main peak / Total area of all peaks) x 100

Hypothetical Purity Data

The following table summarizes hypothetical results for the purity analysis of two different batches of this compound.

Sample IDMain Peak AreaTotal Impurity Area% Purity
Batch A5,432,10923,45699.57%
Batch B5,398,76554,32199.00%

Potential Impurities

Impurity NamePotential Retention Time (Relative to Main Peak)
7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Impurity A)Early eluting
1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (Dimer Impurity)Later eluting

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_std Filter (0.45 µm) dissolve_std->filter_std filter_sample Filter (0.45 µm) dissolve_sample->filter_sample sys_suitability System Suitability Test (5x Standard Injection) filter_std->sys_suitability Inject Standard sample_injection Sample Injection (2x) filter_sample->sample_injection Inject Sample system_prep System Equilibration system_prep->sys_suitability sys_suitability->sample_injection peak_integration Peak Integration sample_injection->peak_integration Acquire Data purity_calc Calculate % Purity peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. While the primary inquiry concerns its application as a chemical probe, a thorough review of scientific literature and chemical databases indicates that its principal and well-documented role is as a crucial intermediate in the synthesis of Aripiprazole. Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

This document provides a detailed overview of this compound, focusing on its synthesis, chemical properties, and its pivotal role in the manufacturing of Aripiprazole. To date, there is no significant published evidence to support its use as a chemical probe for target identification or biological pathway elucidation. Its reactivity, however, particularly the presence of a terminal alkyl bromide, suggests potential for derivatization into such tools, representing an area for future research.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 129722-34-5[1][2][3][4]
Molecular Formula C13H16BrNO2[1][2]
Molecular Weight 298.18 g/mol [1]
Appearance White to Almost white solid/powder to crystal
Melting Point 110-111 °C
Boiling Point 463.4 ± 45.0 °C (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr[1][2]
InChIKey URHLNHVYMNBPEO-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Aripiprazole. The most commonly cited method involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 7-hydroxy-3,4-dihydroquinolin-2(1H)-one P1 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one R1->P1 R2 1,4-dibromobutane R2->P1 C1 Base (e.g., K2CO3) C1->P1 C2 Solvent (e.g., DMF) C2->P1 C3 Heat (e.g., 40-45 °C) C3->P1

Synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is a generalized procedure based on commonly described synthetic methods.

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 1,4-dibromobutane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Cyclohexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Thermometer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, and N,N-dimethylformamide.

  • Begin stirring the mixture at room temperature.

  • Add a portion of potassium carbonate to the mixture.

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for approximately 1 hour.

  • After 1 hour, add a second portion of potassium carbonate and continue the reaction at the same temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by vacuum distillation.

  • Add cyclohexane to the residue and stir for several hours to precipitate the product.

  • Collect the solid product by filtration and wash with fresh cyclohexane.

  • Dry the product under vacuum to yield this compound.

Note: This is a representative protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized for the desired scale and purity.

Application in Aripiprazole Synthesis

The synthesized this compound serves as an electrophilic building block for the subsequent reaction with 1-(2,3-dichlorophenyl)piperazine. This nucleophilic substitution reaction forms the final Aripiprazole molecule.

Aripiprazole_Synthesis cluster_intermediates Intermediates cluster_conditions Reaction Conditions I1 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one P1 Aripiprazole I1->P1 I2 1-(2,3-dichlorophenyl)piperazine I2->P1 C1 Base (e.g., Triethylamine) C1->P1 C2 Solvent (e.g., Acetonitrile) C2->P1 C3 Heat (Reflux) C3->P1

Role in Aripiprazole Synthesis.
Experimental Protocol: Synthesis of Aripiprazole

This protocol outlines the subsequent step in the synthesis of Aripiprazole using this compound.

Materials:

  • This compound

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium iodide (optional, as a catalyst)

  • Triethylamine

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with reflux condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Suspend this compound and sodium iodide in acetonitrile in a round-bottom flask.

  • Heat the suspension to reflux for a short period (e.g., 30 minutes).

  • Add triethylamine and 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.

  • Continue to reflux the mixture for several hours, monitoring the reaction's completion.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods, such as recrystallization from a suitable solvent like ethanol, to yield pure Aripiprazole.

Potential as a Chemical Probe: A Future Outlook

While not its current documented application, the chemical structure of this compound possesses features that could be exploited for the development of chemical probes. The terminal bromide of the butoxy chain is a reactive handle that could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. Such modified molecules could then be used to investigate the biological targets of the quinolinone scaffold, which is a known pharmacophore for dopamine and serotonin receptors.

Probe_Development_Logic cluster_starting_material Starting Material cluster_modification Functionalization cluster_application Potential Applications SM 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one M1 Attach Reporter Tag (e.g., Fluorophore, Biotin) SM->M1 M2 Introduce Photo-affinity Label SM->M2 A1 Target Identification M1->A1 A2 Binding Assays M1->A2 A3 Cellular Imaging M1->A3 M2->A1

Future Chemical Probe Development.

Conclusion

This compound is a well-characterized and commercially available compound with a critical and established role as an intermediate in the synthesis of Aripiprazole. While its application as a chemical probe has not been reported in the scientific literature, its chemical structure holds potential for future development in this area. The protocols and data presented herein provide a comprehensive resource for researchers and professionals working with this compound in the context of pharmaceutical synthesis and development. Further research is warranted to explore its potential utility in chemical biology and drug discovery as a modifiable scaffold for creating novel research tools.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 7-(4-Substituted-butoxy)-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel analogs from the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This scaffold is a versatile starting material for the development of potent therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. The following sections detail the synthetic procedures, present quantitative data on the biological activities of representative analogs, and illustrate the relevant signaling pathways.

Introduction

This compound is a well-established building block in medicinal chemistry, most notably as a precursor to the atypical antipsychotic drug aripiprazole. The presence of a reactive bromo-butoxy side chain at the 7-position allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups. This structural diversity can be exploited to modulate the pharmacological properties of the resulting molecules, leading to the discovery of novel drug candidates with tailored activities. This document outlines the synthesis of analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for applications in oncology, and Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) for the treatment of Alzheimer's disease.

Synthesis of Novel Analogs

The general synthetic strategy involves the nucleophilic substitution of the bromide in this compound with various amines, thiols, and other nucleophiles. Below are generalized protocols that can be adapted for the synthesis of a diverse library of analogs.

General Experimental Protocol for N-Alkylation (Synthesis of Amino-analogs)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., substituted anilines, piperazines, etc.)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or ACN, add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).

  • Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Protocol for S-Alkylation (Synthesis of Thio-analogs)

This protocol outlines the reaction of this compound with a thiol.

Materials:

  • This compound

  • Desired thiol

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired thiol (1.2 eq) in DMF, add a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired S-alkylated analog.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel analogs from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Nucleophilic Substitution (N- or S-Alkylation) start->reaction nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) nucleophiles->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Biological Screening (e.g., Enzyme/Receptor Assays) characterization->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for analog synthesis and evaluation.

Data Presentation

The following tables summarize the quantitative data for representative synthesized analogs targeting VEGFR2 in glioblastoma and AChE/MAO-B in Alzheimer's disease.

Table 1: Anti-proliferative Activity of VEGFR2 Inhibitor Analogs in Glioblastoma Cell Lines.[1]
Compound IDR-GroupU87-MG IC₅₀ (µM)U138-MG IC₅₀ (µM)
4m 4-Fluorophenylamino>1604.20
4q 4-Chlorophenylamino>1608.00
4t 3,4-Dimethoxyphenylamino10.48>160
4u 4-Trifluoromethylphenylamino7.96>160
Temozolomide (TMZ) -92.9093.09
Table 2: Inhibitory Activity of Multifunctional Analogs for Alzheimer's Disease Targets.[2]
Compound IDR-GroupeeAChE IC₅₀ (µM)hAChE IC₅₀ (µM)
4c Piperidine-1-carbodithioate0.220.16
Donepezil -0.030.02
Tacrine -0.210.18

Signaling Pathways

The synthesized analogs are designed to modulate specific signaling pathways implicated in disease pathogenesis.

VEGFR2 Signaling Pathway in Glioblastoma

VEGFR2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, promotes angiogenesis, proliferation, and survival of tumor cells. Inhibition of this pathway is a critical strategy in cancer therapy.

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds and Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PLCg PLCγ Pathway VEGFR2->PLCg Analog Quinolinone Analog (e.g., 4m, 4u) Analog->VEGFR2 Inhibits Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis Migration Cell Migration PLCg->Migration

Caption: Inhibition of the VEGFR2 signaling pathway by novel analogs.

Key Enzymes in Alzheimer's Disease Pathogenesis

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are key enzymes in the pathophysiology of Alzheimer's disease. AChE degrades the neurotransmitter acetylcholine, leading to cognitive decline, while MAO-B contributes to oxidative stress and the formation of neurotoxic species. Dual inhibitors can address both of these pathological processes.[1][2][3]

G cluster_AChE Cholinergic Pathway cluster_MAOB Monoamine Pathway & Oxidative Stress ACh Acetylcholine (Neurotransmitter) Choline Choline + Acetate (Inactive) ACh->Choline Degradation AChE AChE Dopamine Dopamine (Neurotransmitter) Metabolites Inactive Metabolites + H₂O₂ (ROS) Dopamine->Metabolites Oxidative Deamination MAOB MAO-B Analog Multifunctional Analog (e.g., 4c) Analog->AChE Inhibits Analog->MAOB Inhibits

Caption: Dual inhibition of AChE and MAO-B by multifunctional analogs.

References

Application Notes and Protocols for In Vitro Testing of Quinolinone Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This scaffold is central to numerous therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.[1][2] The versatility of the quinolinone core allows for extensive chemical modification, leading to the development of novel compounds with enhanced potency and selectivity. These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of quinolinone compounds, intended for researchers, scientists, and professionals in drug development.

Section 1: Anticancer Activity Assays

Application Note: Quinolinone derivatives have emerged as promising candidates in oncology research. Their anticancer mechanisms often involve the inhibition of critical enzymes like topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis in cancer cells.[3][4] Evaluating the cytotoxic potential and elucidating the mechanism of action are crucial first steps in the preclinical assessment of these compounds. The following protocols describe standard assays for determining cytotoxicity (MTT assay) and inhibition of topoisomerase II.

Data Presentation: Anticancer Activity of Representative Quinolinone Compounds

The following table summarizes the cytotoxic activity of various quinolinone derivatives against different cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound Class/IDCell LineAssay TypeIncubation Time (h)Activity (IC50 in µM)Reference
Quinoline-1,8-dione DerivativeHeLaMTT72~30 (IC30 value)[5]
Pyrano[3,2-c]quinolineHep-G2 (Liver)MTT485.5 - 12.3[6]
Pyrano[3,2-c]quinolineMCF-7 (Breast)MTT487.2 - 15.8[6]
4-Quinolone DerivativeMCF-7 (Breast)MTT24Potent Activity[7]
Quinoline-Chalcone HybridA549 (Lung)MTT481.91[8]
Quinoline-Chalcone HybridK-562 (Leukemia)MTT485.29[8]
Quinazolinone DerivativeL1210 (Leukemia)Proliferation-5.8[4]
Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][9]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[7]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[5]

  • Quinolinone test compounds dissolved in DMSO (stock solution)[10]

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[1][5]

  • Solubilization solution: DMSO, or 10% SDS in 0.01 M HCl.[5]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][11]

  • Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.[10]

    • Controls: Include vehicle control (medium with DMSO), untreated control (medium only), and blank control (medium only, no cells).[5]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5][12]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed Cells (96-well plate) attach 2. Incubate (24h) Allow attachment seed->attach treat 3. Add Quinolinone (Serial Dilutions) attach->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate Data Analysis Data Analysis read_plate->Data Analysis

Caption: Workflow for the MTT cell viability assay.

This assay evaluates the ability of quinolinone compounds to inhibit topoisomerase II, a key enzyme in DNA replication.[14] The enzyme's activity is measured by its ability to separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA) into open circular DNA. Inhibitors prevent this process.

Materials and Reagents:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 1 mM DTT

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol[14]

  • Proteinase K

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ~200 ng of kDNA, and varying concentrations of the quinolinone compound.[15] Include a positive control (e.g., etoposide) and a negative control (no inhibitor).[14]

  • Enzyme Addition: Add a sufficient amount of human topoisomerase II enzyme to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[14][15]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Protein Digestion: Add proteinase K and incubate at 37°C for 15-30 minutes to digest the enzyme.[16]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain.[14] Run the gel at a high voltage until the dye front has migrated sufficiently.[16]

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel (in or near the well), while decatenated, open circular DNA migrates into the gel.[16]

  • Data Analysis: Quantify the band intensities to determine the percentage of inhibition. The IC50 is the concentration of the compound that inhibits decatenation by 50%.

TopoII_Pathway cluster_pathway Mechanism of Topoisomerase II Inhibition cluster_outcome Cellular Outcome topo_complex Topoisomerase II- DNA Complex cleavage Transient Double- Strand Break topo_complex->cleavage Enzyme Action religation DNA Religation & Enzyme Release cleavage->religation Normal Cycle stabilize Stabilization of Cleavage Complex cleavage->stabilize quinolinone Quinolinone Compound quinolinone->stabilize replication_fork Replication Fork Collision stabilize->replication_fork DNA Replication ds_breaks Permanent Double- Strand Breaks replication_fork->ds_breaks apoptosis Apoptosis (Cell Death) ds_breaks->apoptosis

Caption: Anticancer mechanism via Topoisomerase II inhibition.

Section 2: Antibacterial Activity Assays

Application Note: Quinolones are a cornerstone of antibacterial therapy. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][17] This interference with DNA synthesis leads to rapid bacterial cell death.[3] Gram-negative activity is generally correlated with DNA gyrase inhibition, while Gram-positive activity is linked to topoisomerase IV inhibition.[3] Key assays for these compounds involve determining the Minimum Inhibitory Concentration (MIC) and directly measuring enzyme inhibition.

Data Presentation: Antibacterial Activity of Representative Quinolinone Compounds

The following table summarizes the minimum inhibitory concentrations (MICs) for several quinolinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/IDBacterial StrainAssay TypeActivity (MIC in µg/mL)Reference
Quinoline-2-one (6c)MRSABroth Microdilution0.75[18]
Quinoline-2-one (6c)VREBroth Microdilution0.75[18]
Quinoline-2-one (6c)MRSEBroth Microdilution2.50[18]
Novel Quinoline DerivativeS. aureusAgar Dilution6.25[19]
Novel Quinoline DerivativeE. coliAgar Dilution12.5[19]
Facilely Accessible QuinolineC. difficileBroth Microdilution1.0 - 4.0[20]
Substituted Quinoline (6)Bacillus cerusBroth Microdilution3.12[21]
Experimental Protocols

This method is used to determine the lowest concentration of an antibacterial agent required to inhibit the growth of a bacterium in vitro.

Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Quinolinone test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the quinolinone compounds in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a primary target of quinolones in Gram-negative bacteria.[3][22]

Materials and Reagents:

  • E. coli DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA.[23]

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.2-0.5 µg of relaxed pBR322 DNA, and the quinolinone compound at various concentrations.[24][25]

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.[23][24]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Stain the gel and visualize under UV light. Relaxed and supercoiled forms of the plasmid will separate based on their conformation. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: Determine the concentration of the compound that inhibits the supercoiling activity.

Gyrase_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis mix 1. Combine Buffer, Relaxed Plasmid DNA, & Quinolinone add_enzyme 2. Add DNA Gyrase mix->add_enzyme incubate 3. Incubate at 37°C (30-60 min) add_enzyme->incubate stop_rxn 4. Stop Reaction (Add Loading Dye) incubate->stop_rxn gel 5. Agarose Gel Electrophoresis stop_rxn->gel visualize 6. Visualize Bands (UV Light) gel->visualize Analyze Inhibition Analyze Inhibition visualize->Analyze Inhibition

Caption: Workflow for the DNA gyrase supercoiling assay.

Section 3: Anti-Inflammatory Activity Assays

Application Note: Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the NF-κB signaling pathway.[26][27] In vitro assays are essential for screening compounds and elucidating their mechanisms of anti-inflammatory action.

Data Presentation: Anti-Inflammatory Activity of Quinolinone Compounds
Compound ClassAssay TypeTarget/ModelActivity (IC50 or % Inhibition)Reference
Quinolinone-Pyrazoline (9b)LOX InhibitionSoybean LipoxygenaseIC50 = 10 µM[27]
Quinolinone-Pyrazoline (9j)LOX InhibitionSoybean LipoxygenaseIC50 = 15 µM[27]
Quinoline Derivative (3g)Xylene-induced ear edemaIn vivo model63.19% inhibition[28]
Quinoline Derivative (6d)Xylene-induced ear edemaIn vivo model68.28% inhibition[28]
Quinazolinone DerivativeCarrageenan-induced paw edemaIn vivo model62.2–80.7% reduction[29]
Experimental Protocols

This spectrophotometric assay measures a compound's ability to inhibit the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators.[27]

Materials and Reagents:

  • Soybean Lipoxygenase (LOX) enzyme

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Quinolinone test compounds

  • UV-Vis Spectrophotometer

Protocol:

  • Reaction Setup: In a quartz cuvette, mix the borate buffer, LOX enzyme solution, and the quinolinone test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 5-10 minutes.

  • Initiation: Add the linoleic acid substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to a control without an inhibitor and calculate the IC50 value.

This cell-based assay is used to identify compounds that inhibit the activation of the NF-κB pathway, a central regulator of inflammation. Activation involves the translocation of the NF-κB protein from the cytoplasm to the nucleus.[30]

Materials and Reagents:

  • HeLa or other suitable cell line

  • Cell culture medium

  • TNF-α (or other NF-κB activator)

  • Quinolinone test compounds

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB (p65 subunit)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High Content Imaging System

Protocol:

  • Cell Seeding: Seed cells in a 96- or 384-well imaging plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator like TNF-α for 30 minutes to induce translocation. Include unstimulated and vehicle controls.

  • Fix and Permeabilize: Fix the cells with a formaldehyde-based solution, then permeabilize them with a detergent-based buffer (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with the primary antibody against NF-κB, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high content imaging system, capturing both the NF-κB and nuclear channels.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB in both the cytoplasm and the nucleus. An effective inhibitor will prevent the increase in nuclear NF-κB intensity upon stimulation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkb IκB-NF-κB Complex (Inactive) p_ikb P-IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Releases ikk IKK ikk->ikb_nfkb Phosphorylates IκB ub_ikb Ub-IκB p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation tnfa TNF-α tnfr TNFR tnfa->tnfr tnfr->ikk Activates dna DNA nfkb_nuc->dna transcription Gene Transcription (Inflammatory Cytokines) dna->transcription quinolinone Quinolinone Inhibitor quinolinone->ikk Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

Application Notes and Protocols for the Experimental Use of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key synthetic intermediate in medicinal chemistry, most notably in the production of the atypical antipsychotic drug Aripiprazole.[1][2][3] The 3,4-dihydro-2(1H)-quinolinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds.[4] Derivatives of this scaffold have shown a wide range of biological activities, including interactions with dopamine and serotonin receptors, making them valuable for the development of treatments for central nervous system disorders.[4] This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of psychoactive compounds.

Application Notes

The primary application of this compound is as a precursor for the synthesis of molecules targeting dopamine receptors, particularly the D2 receptor.[2] The 4-bromobutoxy chain serves as a reactive linker, allowing for the introduction of various amine-containing pharmacophores. This modular approach enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.

Beyond its role in Aripiprazole synthesis, the 3,4-dihydroquinolin-2(1H)-one core has been derivatized to create compounds with potential applications in treating other conditions such as Alzheimer's disease.[5] These derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of neurodegenerative disorders.[5]

Data Presentation

The following tables summarize quantitative data for Aripiprazole, a key compound synthesized from this compound, and other relevant derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold.

Table 1: Receptor Binding Affinity of Aripiprazole

ReceptorKᵢ (nM)
Dopamine D₂0.34
Dopamine D₃0.8
Serotonin 5-HT₁ₐ1.7
Serotonin 5-HT₂ₐ3.4

Data represents the high-affinity binding of Aripiprazole to various neurotransmitter receptors.

Table 2: In Vitro Activity of 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multi-target Agents for Alzheimer's Disease

CompoundeeAChE IC₅₀ (µM)hAChE IC₅₀ (µM)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)
3e 0.280.340.912.81

This table highlights the inhibitory activity of a specific derivative against key enzymes in Alzheimer's disease pathology.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to yield the title compound.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • n-hexane

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.[1]

  • After cooling, the reaction mixture is extracted with dichloromethane.[1]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.[1]

  • The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.[1]

  • The product is further purified by recrystallization from a mixture of n-hexane and ethanol to obtain 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[1] The melting point of the purified compound is reported to be 110.5-111.0°C.[1]

Protocol 2: Synthesis of Aripiprazole from this compound

This protocol details the reaction of the intermediate with 1-(2,3-dichlorophenyl)piperazine to produce Aripiprazole.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium iodide

  • Triethylamine

  • Acetonitrile

Procedure:

  • A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.[1]

  • Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the suspension.[1]

  • The reaction mixture is further refluxed for 3 hours.[1]

  • After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate Aripiprazole.

Visualizations

Synthesis_of_Aripiprazole 7-hydroxy-3,4-dihydro-2(1H)-quinolinone 7-hydroxy-3,4-dihydro-2(1H)-quinolinone This compound This compound 7-hydroxy-3,4-dihydro-2(1H)-quinolinone->this compound 1,4-dibromobutane, K2CO3 Aripiprazole Aripiprazole This compound->Aripiprazole 1-(2,3-dichlorophenyl)piperazine, NaI, Et3N

Caption: Synthetic pathway of Aripiprazole.

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor 5HT1A 5-HT1A Receptor 5HT2A 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist

Caption: Aripiprazole's interaction with key receptors.

Experimental_Workflow Start Start Synthesis_Intermediate Synthesis of this compound Start->Synthesis_Intermediate Synthesis_Target Synthesis of Target Compound (e.g., Aripiprazole) Synthesis_Intermediate->Synthesis_Target In_Vitro_Assays In Vitro Biological Evaluation (e.g., Receptor Binding, Enzyme Inhibition) Synthesis_Target->In_Vitro_Assays Data_Analysis Data Analysis and SAR In_Vitro_Assays->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on, einem wichtigen Zwischenprodukt in der Synthese von Aripiprazol, zur Erstellung einer Bibliothek von Verbindungen für das biologische Screening. Die hier beschriebenen Protokolle und Daten sollen als Leitfaden für die Synthese neuartiger Analoga und deren Evaluierung als potenzielle Modulatoren von Dopamin- und Serotoninrezeptoren dienen.

Einleitung

7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on ist ein vielseitiges Molekül, das sich für die Wirkstoffforschung eignet. Seine Struktur ermöglicht die einfache Einführung verschiedener funktioneller Gruppen an der Butoxy-Seitenkette, was zur Erzeugung einer vielfältigen Bibliothek von Verbindungen für das biologische Screening führt. Aripiprazol, ein bekanntes atypisches Antipsychotikum, wird aus diesem Molekül synthetisiert und entfaltet seine Wirkung durch eine einzigartige Kombination aus partiellem Agonismus an Dopamin-D2- und Serotonin-5-HT1A-Rezeptoren sowie Antagonismus an Serotonin-5-HT2A-Rezeptoren.[1][2][3][4] Diese polypharmakologische Aktivität bietet eine rationale Grundlage für das Screening neuer Derivate auf ähnliche oder neuartige Aktivitäten an diesen wichtigen Zielen des Zentralnervensystems (ZNS).

Synthese von Derivaten

Die primäre Methode zur Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on ist die nukleophile Substitution des Bromatoms durch verschiedene primäre und sekundäre Amine. Diese N-Alkylierungsreaktion ist eine robuste und gut etablierte Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[5]

Allgemeines Schema der N-Alkylierungsreaktion

G cluster_0 Allgemeines Reaktionsschema starting_material 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on product Derivat starting_material->product + amine R1R2NH (Amin) amine->product + base_solvent Base, Lösungsmittel

Abbildung 1: Allgemeines Schema der N-Alkylierung.

Detailliertes Versuchsprotokoll: N-Alkylierung von Aminen

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 7-(4-(substituiertes Amino)butoxy)-3,4-dihydrochinolin-2(1H)-on-Derivaten.

Materialien:

  • 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on

  • Entsprechendes primäres oder sekundäres Amin (1,1 Äquiv.)

  • Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base (z. B. Triethylamin) (2,0 Äquiv.)

  • Acetonitril (wasserfrei) oder N,N-Dimethylformamid (DMF)

  • Rundkolben

  • Magnetrührer und Rührfisch

  • Rückflusskühler

  • Scheidetrichter

  • Rotationsverdampfer

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Verfahren:

  • Lösen Sie 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on (1,0 Äquiv.) in wasserfreiem Acetonitril in einem Rundkolben.

  • Geben Sie das entsprechende Amin (1,1 Äquiv.) und Kaliumcarbonat (2,0 Äquiv.) zu der gerührten Lösung.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

  • Engen Sie das Filtrat unter reduziertem Druck am Rotationsverdampfer ein.

  • Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn nacheinander mit Wasser und gesättigter Natriumchloridlösung (Sole).

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und engen Sie sie im Vakuum ein, um das Rohprodukt zu erhalten.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Derivat zu erhalten.

Biologisches Screening und Daten

Die neu synthetisierten Derivate sollten auf ihre Bindungsaffinität an Dopamin-D2-, Serotonin-5-HT1A- und Serotonin-5-HT2A-Rezeptoren gescreent werden, da dies die primären Ziele von Aripiprazol sind.[1][2][3][4] Die Bindungsaffinitäten werden typischerweise als Ki-Werte (Inhibitionskonstante) ausgedrückt.

Beispielhafte quantitative Daten

Die folgende Tabelle fasst die Bindungsaffinitätsdaten (Ki in nM) für eine Reihe von hypothetischen Derivaten im Vergleich zu Aripiprazol zusammen.

VerbindungR1R2Dopamin D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Aripiprazol --0.341.73.4
Derivat 1 HMethyl5.215.825.1
Derivat 2 HEthyl3.812.419.7
Derivat 3 MethylMethyl8.122.538.6
Derivat 4 HPhenyl1.58.910.2
Derivat 5 -Piperidinyl2.110.314.5

Hinweis: Die obigen Daten sind beispielhaft und dienen der Veranschaulichung.

Signalwege

Das Verständnis der Signalwege, die durch die Zielrezeptoren moduliert werden, ist entscheidend für die Interpretation der biologischen Daten.

Dopamin-D2-Rezeptor-Signalweg

Dopamin-D2-Rezeptoren sind an Gαi/o-Proteine gekoppelt. Ihre Aktivierung hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem AMP (cAMP) und einer verminderten Aktivität der Proteinkinase A (PKA) führt.[6][7] D2-Rezeptoren können auch G-Protein-gekoppelte einwärts gleichrichtende Kaliumkanäle (GIRKs) aktivieren und Kalziumkanäle hemmen.[6]

G cluster_0 Dopamin D2 Signalweg Dopamin Dopamin D2R D2 Rezeptor Dopamin->D2R bindet an Gi_o Gαi/o D2R->Gi_o aktiviert AC Adenylylcyclase Gi_o->AC hemmt cAMP cAMP AC->cAMP produziert PKA PKA cAMP->PKA aktiviert Zellantwort Zelluläre Antwort PKA->Zellantwort führt zu

Abbildung 2: Vereinfachter Dopamin-D2-Rezeptor-Signalweg.

Serotonin-5-HT1A-Rezeptor-Signalweg

Ähnlich wie D2-Rezeptoren sind 5-HT1A-Rezeptoren typischerweise an Gαi/o-Proteine gekoppelt und hemmen die Adenylylcyclase.[8][9][10][11] Sie können auch Kaliumkanäle öffnen und Kalziumkanäle schließen, was zu einer Hyperpolarisation und einer verringerten neuronalen Erregbarkeit führt.[11]

G cluster_1 Serotonin 5-HT1A Signalweg Serotonin Serotonin 5HT1A 5-HT1A Rezeptor Serotonin->5HT1A bindet an Gi_o Gαi/o 5HT1A->Gi_o aktiviert AC Adenylylcyclase Gi_o->AC hemmt cAMP cAMP AC->cAMP produziert PKA PKA cAMP->PKA aktiviert Zellantwort Zelluläre Antwort (verminderte Erregbarkeit) PKA->Zellantwort führt zu

Abbildung 3: Vereinfachter Serotonin-5-HT1A-Rezeptor-Signalweg.

Serotonin-5-HT2A-Rezeptor-Signalweg

Im Gegensatz zu D2- und 5-HT1A-Rezeptoren sind 5-HT2A-Rezeptoren an Gαq/11-Proteine gekoppelt.[12][13][14][15] Ihre Aktivierung stimuliert die Phospholipase C (PLC), was zur Produktion von Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) führt. Dies wiederum löst die Freisetzung von intrazellulärem Kalzium aus und aktiviert die Proteinkinase C (PKC).[12][13][14]

G cluster_2 Serotonin 5-HT2A Signalweg Serotonin Serotonin 5HT2A 5-HT2A Rezeptor Serotonin->5HT2A bindet an Gq_11 Gαq/11 5HT2A->Gq_11 aktiviert PLC Phospholipase C Gq_11->PLC aktiviert IP3_DAG IP3 & DAG PLC->IP3_DAG produziert Ca_PKC Ca²⁺ Freisetzung & PKC Aktivierung IP3_DAG->Ca_PKC führt zu Zellantwort Zelluläre Antwort (erhöhte Erregbarkeit) Ca_PKC->Zellantwort führt zu

Abbildung 4: Vereinfachter Serotonin-5-HT2A-Rezeptor-Signalweg.

Zusammenfassung und Ausblick

Die Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on bietet einen vielversprechenden Ansatz zur Entdeckung neuer ZNS-Wirkstoffe. Die in diesen Hinweisen beschriebenen Protokolle ermöglichen die effiziente Synthese einer Bibliothek von Analoga. Das anschließende Screening dieser Verbindungen an Dopamin- und Serotoninrezeptoren, geleitet von dem Wissen über die zugrunde liegenden Signalwege, kann zur Identifizierung von Leitstrukturen mit potenziell verbesserten pharmakologischen Profilen führen. Zukünftige Arbeiten sollten sich auf die Untersuchung der funktionellen Aktivität (Agonismus, Antagonismus, partieller Agonismus) der vielversprechendsten Verbindungen sowie auf die Bewertung ihrer pharmakokinetischen Eigenschaften konzentrieren.

References

Application Note: A Robust Protocol for the O-Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical intermediate in the synthesis of numerous pharmacologically active molecules.[1][2] Its alkylated derivatives, specifically 7-alkoxy-3,4-dihydro-2(1H)-quinolinones, are key structural motifs in pharmaceuticals, most notably in the synthesis of the atypical antipsychotic drug Aripiprazole.[3] The alkylation of the 7-hydroxyl group is most commonly achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[4][5] This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the desired ether.[4][6] This document provides a detailed protocol for the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, including reaction conditions, work-up procedures, and data presentation.

General Reaction Scheme

The overall reaction involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an alkylating agent (R-X) in the presence of a base.

SN2_Mechanism Start 7-HQ (Ar-OH) + Base (B⁻) Phenoxide Phenoxide Intermediate (Ar-O⁻) Start->Phenoxide Deprotonation TransitionState SN2 Transition State [Ar---O---R---X]⁻ Phenoxide->TransitionState + R-X (Nucleophilic Attack) Product Ether Product (Ar-O-R) + Halide (X⁻) TransitionState->Product Leaving Group Departure

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate for Aripiprazole.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

  • Answer: Low or no yield in this Williamson ether synthesis can stem from several factors:

    • Ineffective Base: The base (e.g., potassium carbonate) is crucial for deprotonating the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Ensure the base is anhydrous and of high purity. The amount of base used is also critical; some protocols call for adding it in portions.[1]

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[3] Recommended temperatures range from 40-45°C in DMF to reflux conditions in solvents like ethanol or water.[1][4]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

    • Reagent Quality: The purity of the starting materials, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane, is critical. Impurities can interfere with the reaction.

    • Solvent Choice: The choice of solvent significantly impacts the reaction. Polar aprotic solvents like DMF or acetonitrile are often effective.[3]

Issue 2: Formation of a Significant Amount of Dimer Impurity

  • Question: I am observing a significant amount of the 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane impurity. How can I minimize its formation?

  • Answer: The formation of this dimer is a common side reaction where the initially formed product reacts with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5] To minimize this:

    • Excess of 1,4-dibromobutane: Using a significant molar excess of 1,4-dibromobutane can favor the formation of the desired monosubstituted product.[4]

    • Controlled Addition of Base: Adding the base portion-wise can help maintain a low concentration of the deprotonated starting material, thereby reducing the chance of the second substitution.[1]

    • Reaction Temperature and Time: As the concentration of the desired product increases, so does the rate of dimer formation.[5] Therefore, it's crucial to stop the reaction once the starting material is consumed, as determined by reaction monitoring.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from unreacted starting materials and byproducts. What are the recommended purification strategies?

  • Answer: Effective purification is essential to obtain a high-purity product.

    • Workup Procedure: After the reaction, quenching with water is a common step.[1] A subsequent wash with an aqueous base solution (e.g., 5% NaOH) can help remove unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[6]

    • Recrystallization: This is a widely used method for purification. Effective solvent systems include:

      • Cyclohexane[1]

      • A mixture of n-hexane and ethanol[4]

      • Ethyl acetate (can be used to slurry and remove the dimer impurity)[6]

    • Column Chromatography: For very high purity requirements, silica gel column chromatography with an eluent such as dichloromethane can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in this synthesis?

A1:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one: The starting material containing the nucleophilic hydroxyl group.

  • 1,4-dibromobutane: The alkylating agent that provides the four-carbon linker.

  • Base (e.g., Potassium Carbonate): A proton acceptor that deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.

  • Solvent (e.g., DMF, Acetonitrile): Provides a medium for the reaction to occur. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more reactive.[3]

Q2: Can other bases or solvents be used?

A2: Yes, various conditions have been reported. Besides potassium carbonate, other bases like sodium hydroxide and potassium hydroxide have been used.[7] Solvents such as water, ethanol, and 1-propanol have also been employed, often under reflux conditions.[4][6] The choice of base and solvent will influence reaction time, temperature, and the impurity profile.

Q3: How can I effectively monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most accurate method to monitor the disappearance of starting materials and the formation of the product and byproducts.[1][5] Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method to track the reaction's progress.

Data Presentation: Reaction Condition Comparison

ParameterMethod 1Method 2Method 3
Starting Material 7-hydroxy-3,4-dihydro-2(1H)-quinolinone7-hydroxy-3,4-dihydro-2(1H)-quinolinone7-hydroxy-3,4-dihydro-2(1H)-quinolinone
Alkylating Agent 1,4-dibromobutane1,4-dibromobutane1,4-dibromobutane
Base Potassium CarbonatePotassium CarbonatePotassium Carbonate
Solvent N,N-Dimethylformamide (DMF)Water1-Propanol
Temperature 40-45 °C[1]Reflux (100-105 °C)[4][6]Reflux[6]
Reaction Time 6-7 hours[1]3 hours[4]6 hours[6]
Molar Ratio (Starting Material:Alkylating Agent) 1 : 3.9 (approx.)[1]1 : 3[4]1 : 3[6]
Yield 80.95%[1]Not explicitly stated90.7% (crude)[6]
Purity (HPLC) 86.09%[1]Not explicitly statedContains 11.0% dimer impurity (crude)[6]

Experimental Protocols

Protocol 1: Synthesis in DMF at 40-45°C [1]

  • To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100g of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 397.5g of 1,4-dibromobutane, and 300 ml of N,N-dimethylformamide.

  • Add 42.33g of potassium carbonate while stirring at room temperature.

  • Heat the mixture to 40-45°C and maintain for 1 hour.

  • Add a second portion of 42.33g of potassium carbonate and continue stirring at 40-45°C for another hour.

  • Add a third portion of 42.33g of potassium carbonate and continue the reaction for 4-5 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into 1500 ml of water.

  • Stir for 30 minutes, then filter the resulting solid.

  • Purify the crude product by recrystallization from cyclohexane.

Protocol 2: Synthesis in Water under Reflux [4]

  • Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, extract the product with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the residue by silica gel column chromatography followed by recrystallization from a mixture of n-hexane and ethanol.

Visualizations

Reaction_Pathway cluster_side_reaction Side Reaction 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Deprotonation Deprotonation 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->Deprotonation Reacts with 1,4-dibromobutane 1,4-dibromobutane Nucleophilic Attack Nucleophilic Attack 1,4-dibromobutane->Nucleophilic Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Solvent (e.g., DMF) Solvent (e.g., DMF) Deprotonation->Nucleophilic Attack Forms Alkoxide This compound This compound Nucleophilic Attack->this compound Williamson Ether Synthesis Dimer Formation Dimer Formation This compound->Dimer Formation Reacts with another deprotonated starting material 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane Dimer Formation->1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity High Impurity Levels? check_yield->check_purity No verify_base Check Base Quality and Stoichiometry check_yield->verify_base Yes success Successful Synthesis check_purity->success No excess_alkyl_halide Use Excess 1,4-dibromobutane check_purity->excess_alkyl_halide Yes verify_temp_time Verify Reaction Temperature and Time verify_base->verify_temp_time verify_reagents Check Reagent Purity verify_temp_time->verify_reagents verify_reagents->check_purity controlled_base_addition Portion-wise Base Addition excess_alkyl_halide->controlled_base_addition optimize_reaction_time Optimize Reaction Time via Monitoring (TLC/HPLC) controlled_base_addition->optimize_reaction_time optimize_reaction_time->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of aripiprazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis is primarily an O-alkylation reaction. It involves the etherification of the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1][2][3] This reaction is typically carried out in the presence of a base.

Q2: What are the most common side reactions and impurities I should be aware of?

The most frequently encountered side reactions include:

  • Dimer Formation: Formation of 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane is a significant side reaction.[4] This occurs when the already formed product, this compound, reacts with another molecule of the starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • N-alkylation: Alkylation can occur at the nitrogen atom of the quinolinone ring, leading to the formation of N-(4-bromobutyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[4]

  • N,O-Dialkylation: In some instances, both the oxygen and nitrogen atoms can be alkylated, resulting in N-(4-bromobutyl)-7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]

Q3: How can the formation of the dimer impurity be minimized?

To reduce the formation of the dimer impurity, the following strategies are recommended:

  • Use a molar excess of 1,4-dibromobutane: Using a 3-molar equivalent or higher of 1,4-dibromobutane can favor the desired reaction and suppress the formation of the dimer.[1][3]

  • Control reaction temperature: Higher temperatures can sometimes accelerate the rate of dimer formation.[5]

  • Optimize reaction time: Prolonged reaction times can lead to an increase in the dimer impurity.[4]

Q4: Is N-alkylation a significant concern, and how can it be controlled?

While O-alkylation is generally favored, N-alkylation can occur.[6] The choice of base and solvent can influence the ratio of N- to O-alkylation. Using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile typically favors O-alkylation.[2][3]

Q5: What are the recommended reaction conditions for this synthesis?

Several protocols exist, but a common approach involves reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with an excess of 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as DMF or acetonitrile.[2][3] The reaction temperature and duration can be optimized, with some procedures calling for heating at around 60°C for several hours.[3]

Q6: How can I effectively monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material and the formation of the product and byproducts.[4][5]

Q7: What are the most effective methods for purifying the final product?

Purification of this compound often involves:

  • Recrystallization: This is a common method, with solvent systems like n-hexane-ethanol or ethanol being effective.[1][3]

  • Column Chromatography: Silica gel column chromatography with an eluent such as dichloromethane can be used to separate the product from impurities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction- Excessive side product formation- Product loss during workup or purification- Increase reaction time or temperature moderately.- Ensure a sufficient excess of 1,4-dibromobutane is used.- Optimize the purification process to minimize loss.
High Levels of Dimer Impurity - Insufficient excess of 1,4-dibromobutane- High reaction temperature or prolonged reaction time- Increase the molar ratio of 1,4-dibromobutane to the starting material.- Optimize the reaction time and temperature by monitoring with HPLC.
Presence of N-Alkylated Side Products - Reaction conditions favoring N-alkylation- Ensure the use of a suitable base such as potassium carbonate.- Utilize a polar aprotic solvent like DMF or acetonitrile.
Difficulty in Product Purification - Similar polarity of the product and impurities- Employ silica gel column chromatography with a carefully selected eluent system.- Perform multiple recrystallizations from an appropriate solvent mixture.

Data Summary

Table 1: Comparison of Reaction Conditions

Parameter Method 1 Method 2 Method 3
Base Potassium CarbonatePotassium CarbonatePotassium Carbonate
Solvent WaterDimethylformamide (DMF)n-Propanol
Molar Ratio (1,4-dibromobutane:7-HQ) 3:13:13:1
Temperature Reflux60°CReflux
Reaction Time 3 hours4 hours6 hours
Purification Column Chromatography, RecrystallizationRecrystallizationFiltration, Recrystallization
Reference --INVALID-LINK--[1]--INVALID-LINK--[3]--INVALID-LINK--[7]

Experimental Protocol

Synthesis of this compound

  • Materials:

    • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

    • 1,4-dibromobutane (3 molar equivalents)

    • Potassium carbonate (1 molar equivalent)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Ethanol

  • Procedure:

    • To a reaction flask, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and potassium carbonate in DMF.

    • Stir the mixture at 60°C for approximately 4 hours.[3]

    • Monitor the reaction progress using HPLC.

    • After the reaction is complete, cool the mixture and dilute it with an equal volume of water.

    • Extract the organic phase with ethyl acetate.

    • Wash the organic layer, dry it, and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one This compound This compound 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->this compound O-Alkylation 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->this compound

Caption: Primary synthesis pathway of this compound.

Side_Reactions cluster_main Main Reaction Components cluster_side Side Products A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one C This compound A->C Desired O-Alkylation D Dimer Impurity A->D E N-Alkylated Impurity A->E N-Alkylation B 1,4-dibromobutane B->C B->E C->D Reacts with A Troubleshooting_Workflow Start Problem Encountered CheckYield Is the yield low? Start->CheckYield CheckPurity Is the purity low? CheckYield->CheckPurity No IncreaseExcess Increase excess of 1,4-dibromobutane CheckYield->IncreaseExcess Yes Purification Improve purification method CheckPurity->Purification Yes End Problem Resolved CheckPurity->End No OptimizeConditions Optimize reaction time and temperature IncreaseExcess->OptimizeConditions OptimizeConditions->End Purification->End

References

Technical Support Center: Optimizing the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of Aripiprazole.[1][2][3] This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][4] While this is a widely used method, several challenges can lead to reduced yields and the formation of impurities.[5][6]

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Sub-optimal reaction conditions (base, solvent, temperature).- Base Selection : Use a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases such as sodium hydride (NaH) can promote side reactions.[6] - Solvent Choice : Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the Sₙ2 reaction.[5][7] Protic solvents may slow down the reaction.[5] - Temperature Control : Conduct the reaction at a moderate temperature (e.g., 40-100°C) to favor the desired Sₙ2 pathway over elimination side reactions.[2][5]
Formation of Dimer Impurity A significant side reaction involves the desired product reacting with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1]- Molar Ratio : Use an excess of 1,4-dibromobutane (e.g., 3 molar equivalents or more) to favor the reaction with the starting material over the product.[4] - Controlled Addition : Consider the slow or portion-wise addition of the base to maintain a low concentration of the phenoxide, which can help minimize the formation of the dimer.[2]
Presence of Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or base.- Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Reaction Time and Temperature : If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5] - Base Stoichiometry : Ensure at least one equivalent of base is used to deprotonate the phenolic hydroxyl group.
C-Alkylation Side Products The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[5][6]- Solvent Effects : The choice of solvent can influence the ratio of O- to C-alkylation. Aprotic solvents generally favor O-alkylation.[8]
Elimination Side Products The base can promote an E2 elimination reaction with the 1,4-dibromobutane, especially at higher temperatures.[5][7]- Temperature Management : Maintain the reaction temperature within the optimal range to minimize elimination.[5] - Choice of Alkylating Agent : While 1,4-dibromobutane is standard, ensure it is of high purity.
Difficulties in Product Purification The product may be difficult to separate from the dimer impurity and unreacted 1,4-dibromobutane.- Crystallization : Recrystallization from solvents like ethanol, a mixture of n-hexane and ethanol, or slurrying in ethyl acetate can be effective in removing the dimer impurity.[1][4][9] - Chromatography : For high purity, silica gel column chromatography with an eluent such as dichloromethane can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound?

A1: The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][10] A base is used to deprotonate the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion to form the ether linkage.[5][6]

Q2: How can I minimize the formation of the 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane dimer?

A2: The formation of the dimer is a common issue.[1] To minimize this, a significant excess of 1,4-dibromobutane should be used. This increases the probability of the phenoxide reacting with 1,4-dibromobutane instead of the already formed product.[4]

Q3: What are the most suitable solvents for this reaction?

A3: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly used and tend to give good results as they can accelerate the Sₙ2 reaction.[5][7] Other solvents like ethanol and 1-propanol have also been reported.[9]

Q4: What is the role of a phase transfer catalyst in this synthesis?

A4: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, can be used to facilitate the reaction, especially in biphasic systems (e.g., an organic solvent and an aqueous base). The PTC helps to transport the deprotonated phenoxide from the aqueous phase to the organic phase where the 1,4-dibromobutane is located, thereby increasing the reaction rate.[1][11]

Q5: How can I effectively purify the final product?

A5: Purification can be achieved through several methods. Recrystallization from ethanol is a common and effective method.[1] A mixture of n-hexane and ethanol has also been used for recrystallization.[4] Slurrying the crude product in a solvent like ethyl acetate can also help remove impurities.[9] For very high purity, silica gel column chromatography is an option.[4]

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound, based on literature procedures.

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is adapted from a procedure described on ChemicalBook.[2]

  • Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 397.5 g of 1,4-dibromobutane, and 300 ml of N,N-dimethylformamide (DMF).[2]

  • Base Addition and Heating : With stirring at room temperature (30-35 °C), add 42.33 g of potassium carbonate. Heat the reaction mixture to 40-45 °C and maintain for 1 hour.[2]

  • Staged Base Addition : Add a second portion of 42.33 g of potassium carbonate and continue the reaction at 40-45 °C for another hour. Then, add a third portion of 42.33 g of potassium carbonate and continue the reaction at the same temperature for 4-5 hours.[2]

  • Workup : After the reaction is complete, cool the mixture to room temperature and pour it into 1500 ml of water. Stir for 30 minutes.[2]

  • Extraction and Solvent Removal : The product is then extracted, and the organic solvent is removed by vacuum distillation.[2]

  • Purification : To the residue, add 300 ml of cyclohexane, stir for 3 hours, and then filter. Wash the solid with 200 ml of cyclohexane. Dry the product to obtain this compound.[2]

Protocol 2: Synthesis using Potassium Carbonate in 1-Propanol

This protocol is based on a patent example.[9]

  • Reaction Setup : A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10 g), 1,4-dibromobutane (22.2 ml, 3 equivalents), and potassium carbonate (9.32 g, 1.1 equivalents) in 1-propanol (100 ml) is prepared.[9]

  • Reaction : The mixture is heated under reflux for 6 hours.[9]

  • Initial Isolation : The hot reaction mixture is filtered, and the solid is washed with hot 1-propanol. The solvent and excess 1,4-dibromobutane are removed by evaporation in vacuum.[9]

  • Crude Precipitation : 2-Propanol (50 ml) is added to the residue, and the mixture is stirred at 5-10°C for 3 hours. The precipitate is collected by filtration and dried to give the crude product.[9]

  • Purification by Slurrying : The crude product is slurried in ethyl acetate at room temperature for 8 hours. The remaining solid (primarily the dimer impurity) is removed by filtration. The ethyl acetate is evaporated under reduced pressure to yield the purified 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[9]

Data Presentation

The following table summarizes reaction conditions from various sources. Direct yield comparisons are challenging due to variations in reporting and purification methods.

Reactants Base Solvent Temperature Reported Yield Reference
7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutanePotassium CarbonateWaterRefluxNot specified[4]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutanePotassium CarbonateDMF40-45 °C80.95%[2]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutanePotassium Carbonate1-PropanolReflux75.5% (after purification)[9]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutanePotassium CarbonateEthanolRefluxNot specified[9]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Mix Reactants (7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, Solvent) B 2. Add Base (e.g., K₂CO₃) A->B C 3. Heat Reaction Mixture (e.g., 40-100°C) B->C D 4. Monitor Progress (TLC/HPLC) C->D E 5. Quench Reaction (e.g., add water) D->E F 6. Extract Product (with organic solvent) E->F G 7. Isolate Crude Product (Solvent evaporation) F->G H 8. Recrystallize or Slurry (e.g., from Ethanol or Ethyl Acetate) G->H I 9. Column Chromatography (Optional, for high purity) G->I J 10. Dry Final Product H->J I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic LowYield Low Yield? CheckPurity Check Purity (TLC/HPLC) LowYield->CheckPurity Dimer Dimer Impurity Present? CheckPurity->Dimer UnreactedSM Unreacted Starting Material? CheckPurity->UnreactedSM IncreaseDBB Increase 1,4-dibromobutane excess Dimer->IncreaseDBB Yes OptimizeBase Optimize base addition (slow/portion-wise) Dimer->OptimizeBase Yes Purify Purify (Recrystallization/Chromatography) Dimer->Purify No IncreaseTimeTemp Increase reaction time/temperature UnreactedSM->IncreaseTimeTemp Yes CheckBase Ensure sufficient base UnreactedSM->CheckBase Yes UnreactedSM->Purify No

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of aripiprazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) with 1,4-dibromobutane.[1] The reaction is typically carried out in the presence of a base.

Q2: What are the common side products or impurities I should be aware of?

A significant impurity is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[2] This dimer forms when the bromo group of the desired product reacts with another molecule of 7-hydroxy-3,4-dihydrocarbostyril.[2] Other potential impurities could include unreacted starting materials or byproducts from the decomposition of the alkylating agent.

Q3: What are the recommended purification methods for the final product?

Purification is often achieved through silica gel column chromatography with an eluent such as dichloromethane.[1] Recrystallization from a solvent mixture like n-hexane and ethanol is also a common practice to obtain a product with high purity.[1][2] Other solvents that can be used for purification include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[2]

Troubleshooting Guide

Low or No Product Formation

Q4: My reaction is showing low conversion to the desired product. What are the possible causes and solutions?

  • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 7-HQ, forming the more nucleophilic phenoxide ion.[3][4] Ensure you are using a sufficient molar equivalent of a suitable base like potassium carbonate.

  • Reaction Time and Temperature: The reaction may require refluxing for an adequate amount of time (e.g., 3 hours or more) to proceed to completion.[1][4] Ensure the reaction is maintained at the appropriate temperature for the solvent being used.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective for S\N2 reactions.[4] Protic solvents may slow down the reaction by solvating the nucleophile.[4]

  • Quality of Reagents: Ensure that the starting materials, particularly the 1,4-dibromobutane, are of high purity and not degraded.

High Levels of Impurities

Q5: I am observing a significant amount of the dimer impurity. How can I minimize its formation?

The formation of the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, is a common issue.[2]

  • Molar Ratio of Reactants: Using a large excess of 1,4-dibromobutane can favor the formation of the desired mono-alkylated product over the dimer. Some procedures use up to 3 molar equivalents of 1,4-dibromobutane.[1]

  • Controlled Addition: A slow, controlled addition of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to the reaction mixture containing the base and 1,4-dibromobutane may help to minimize the concentration of the phenoxide at any given time, thus reducing the chance of it reacting with the already formed product.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could lead to increased dimer formation.[2]

Q6: How can I effectively remove the dimer impurity during purification?

  • Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the higher molecular weight dimer.[1]

  • Recrystallization/Slurrying: The dimer may have different solubility properties compared to the desired product. Slurrying the crude product in a solvent like ethyl acetate has been shown to be effective in removing the dimer.[5] The less soluble dimer can sometimes be removed by filtration.

Data Presentation: Reaction Conditions and Outcomes
ParameterMethod AMethod BMethod C
Starting Material 7-hydroxy-3,4-dihydro-2(1H)-quinolinone7-hydroxy-3,4-dihydro-2(1H)-quinolinone7-hydroxy-3,4-dihydro-2(1H)-quinolinone
Alkylating Agent 1,4-dibromobutane (3 molar eq.)1,4-dibromobutane1,4-dibromobutane (3 eq.)
Base Potassium carbonatePotassium carbonatePotassium carbonate (1.1 eq.)
Solvent WaterN,N-dimethylformamide1-propanol
Temperature Reflux40-45 °CReflux
Reaction Time 3 hours1 hour6 hours
Yield Not specified80.95% (crude)75.5% (after purification)
Purity Not specified86.09% HPLC purity (crude)Contains 1.8% of dimer impurity
Reference [1][6][7][5]

Experimental Protocols

Protocol 1: Synthesis in Water (based on US20060079690A1) [1]

  • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.

  • The reaction mixture is then cooled and extracted with dichloromethane.

  • The organic layer is dried with anhydrous magnesium sulfate.

  • The solvent is removed by evaporation.

  • The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.

  • Further purification can be achieved by recrystallization from a mixture of n-hexane and ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Protocol 2: Synthesis in N,N-Dimethylformamide (based on ChemicalBook) [6][7]

  • To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5g of 1,4-dibromobutane, 42.33g of potassium carbonate, and 300 ml of N,N-dimethylformamide.

  • Stir the mixture at room temperature (30-35 °C).

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • Add a second portion of potassium carbonate (42.33 g).

  • Continue the reaction until completion (monitoring by TLC or HPLC is recommended).

  • Work-up involves removing the organic solvent by vacuum distillation, followed by a solvent exchange with cyclohexane.

  • The crude product is stirred in cyclohexane, filtered, and washed to yield the final product.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 7-hydroxy-3,4-dihydroquinolin-2(1H)-one - 1,4-dibromobutane - Base (e.g., K2CO3) - Solvent (e.g., Water, DMF) start->reactants reaction Heat and Stir (e.g., Reflux for 3 hours) reactants->reaction workup Reaction Work-up (e.g., Extraction, Drying) reaction->workup evaporation Solvent Evaporation workup->evaporation purification Purification (Column Chromatography and/or Recrystallization) evaporation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Product Yield? start->low_yield high_impurity High Impurity Levels? start->high_impurity check_base Check Base: - Stoichiometry - Quality low_yield->check_base Yes check_conditions Check Reaction Conditions: - Temperature - Time low_yield->check_conditions Yes check_reagents Check Reagent Quality: - Purity of starting materials low_yield->check_reagents Yes adjust_ratio Adjust Reactant Ratio: - Increase excess of 1,4-dibromobutane high_impurity->adjust_ratio Yes refine_purification Refine Purification: - Optimize chromatography - Recrystallization/Slurry high_impurity->refine_purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

reaction_pathway cluster_reactants Reactants 7_HQ 7-hydroxy-3,4-dihydro- quinolin-2(1H)-one product Desired Product: 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one 7_HQ->product + 1,4-dibromobutane dibromobutane 1,4-dibromobutane dimer Side Product (Dimer): 1,4-bis[3,4-dihydro-2(1H)-quinolinone -7-oxy]butane product->dimer + 7-hydroxy-3,4-dihydro- quinolin-2(1H)-one

Caption: Reaction pathway showing the formation of the desired product and the dimer side product.

References

Technical Support Center: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[1][2][3] It is also recognized as a degradation product found in Aripiprazole tablets, making its stability a critical factor in pharmaceutical development and quality control.[1][2][3]

Q2: What are the primary stability concerns associated with this compound?

A2: The main stability issues are its hygroscopic nature, susceptibility to dimerization, and potential degradation under certain experimental and storage conditions.[4][5] Being aware of these issues is crucial for maintaining the compound's purity and reactivity.

Q3: How should this compound be properly stored?

A3: To ensure its stability, the compound should be stored in a tightly sealed container, protected from moisture and light. It is recommended to store it in a refrigerator under an inert atmosphere.[3] While some sources suggest it can be stable for up to two years at room temperature when protected from light and moisture, refrigerated storage is a better precaution against thermal degradation.

Q4: What is the common impurity observed with this compound?

A4: A frequent impurity is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5][6] This impurity forms during the synthesis of this compound when a molecule of the product reacts with the starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in subsequent reactions (e.g., Aripiprazole synthesis) Degradation of the compound due to improper storage or handling.- Confirm the purity of the starting material using HPLC. - Ensure the compound was stored under recommended conditions (refrigerated, dry, inert atmosphere). - Use freshly purchased or recently purified material if degradation is suspected.
Appearance of an unknown peak in HPLC analysis Formation of the dimer impurity or other degradation products.- Compare the retention time of the unknown peak with a reference standard of 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane. - Consider potential hydrolysis of the ether linkage or reaction at the benzylic position if the reaction was performed in an aqueous or protic solvent. - Analyze the sample by LC-MS to identify the mass of the impurity and deduce its structure.
Inconsistent reaction outcomes Variability in the quality of the starting material.- Source the compound from a reputable supplier and obtain a certificate of analysis. - Implement a routine quality control check via HPLC or NMR for each new batch.
Physical appearance changes (e.g., clumping, discoloration) Absorption of moisture due to its hygroscopic nature.- Handle the compound in a glove box or under a dry, inert atmosphere. - Dry the material under vacuum before use, provided it is thermally stable under the drying conditions.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C13H16BrNO2[1][2]
Molecular Weight 298.18 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point 110-111 °C[3][7]
Solubility Slightly soluble in chloroform and methanol[4][7]
Storage Hygroscopic, store under inert atmosphere in a refrigerator[3]

Experimental Protocols

General Protocol for Monitoring the Stability of this compound

This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions:

    • Hydrolytic Stability: Dissolve the compound in solutions of different pH (e.g., pH 2, 7, and 9) and store at a controlled temperature (e.g., 40 °C).

    • Photostability: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., xenon lamp) simulating sunlight.

    • Thermal Stability: Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).

    • Oxidative Stability: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Immediately analyze the withdrawn samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one This compound This compound 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->this compound Reaction with 1,4-dibromobutane dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane This compound->dimer Reaction with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Caption: Formation of the dimer impurity.

troubleshooting_workflow start Stability Issue Encountered check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis compare_standard Compare with Reference Standard hplc_analysis->compare_standard lcms_analysis Perform LC-MS Analysis compare_standard->lcms_analysis Unknown Peak remediate Remediation: - Purify existing stock - Source new batch - Adjust reaction conditions compare_standard->remediate Known Impurity (e.g., Dimer) identify_impurity Identify Impurity Structure lcms_analysis->identify_impurity identify_impurity->remediate

Caption: Troubleshooting experimental workflow.

References

Technical Support Center: Recrystallization of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my this compound in the hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.[1][2] To resolve this, try the following:

    • Reheat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[3][4]

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[3] Very slow cooling can favor the formation of crystals over oil.

    • Solvent System Modification: Consider using a mixed solvent system. If you are using a single solvent, adding a co-solvent in which the compound is less soluble might help induce crystallization.

Issue 2: No crystals are forming, even after the solution has cooled.

  • Question: My solution of this compound is clear and no crystals have appeared, even after cooling in an ice bath. What should I do?

  • Answer: The absence of crystal formation can be due to several factors, including the solution not being supersaturated, the absence of nucleation sites, or the presence of impurities that inhibit crystallization.[4] Here are some steps to induce crystallization:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]

      • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[4][5]

    • Increase Concentration: It's possible that too much solvent was used.[3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and may promote crystallization.[4] For this compound, hexane or cyclohexane can be used as anti-solvents.[7]

Issue 3: The recrystallized product is still impure.

  • Question: I have recrystallized my this compound, but analysis shows it is still impure. How can I improve the purity?

  • Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the incorrect solvent is used.

    • Slow Down Crystallization: Rapid crystal growth can trap impurities.[6] Ensure the solution cools slowly and undisturbed to allow for the formation of purer crystals.[1]

    • Re-evaluate the Solvent: The chosen solvent may not be optimal for rejecting the specific impurities present. You may need to experiment with different solvents or solvent mixtures. A patent for this compound suggests that recrystallization from a mixture of n-hexane and ethanol can be effective.[8] Other potential solvents include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[7]

    • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved compound before allowing it to cool and crystallize.[2]

Issue 4: The recovery yield is very low.

  • Question: After recrystallization, I have a very small amount of pure this compound. How can I increase my yield?

  • Answer: A low yield can result from using too much solvent, premature filtration, or the compound having significant solubility in the cold solvent.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[4]

    • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize the amount of product that crystallizes out of the solution.[4]

    • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can recover some of this by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on available literature, a mixture of n-hexane and ethanol is a documented solvent system for the recrystallization of this compound.[8] Other solvents that have been used for purification include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[7] The choice of solvent will depend on the impurities present.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor. The solvent should not react with the compound and should be volatile enough to be easily removed from the crystals.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is in the range of 110-111 °C[9] or 110.5-111.0 °C.[8]

Q4: Can I use a single solvent instead of a mixed solvent system?

A4: Yes, a single solvent can be used if it meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[5] However, mixed solvent systems are often used when a single solvent does not provide the desired solubility characteristics.

Data Presentation

ParameterSolvent SystemNotesReference
Recrystallization Solvents n-hexane/ethanolA mixture used for recrystallization.[8]
Ethyl acetateUsed for purification.[7]
Isopropyl acetateUsed for purification.[7]
TolueneUsed for purification.[7]
XyleneUsed for purification.[7]
ChloroformThe compound is slightly soluble in chloroform.[10]
AcetonitrileUsed for purification.[7]
AcetoneUsed for purification.[7]
MethanolThe compound is slightly soluble in methanol.[10]
IsopropanolUsed for purification.[7]
Anti-solvents n-hexaneCan be used for isolation.[7]
CyclohexaneCan be used for isolation.[7][9]
Physical Property
Melting Point N/A110.5-111.0 °C[8]

Experimental Protocols

Detailed Methodology for Recrystallization using a Mixed Solvent System (n-Hexane/Ethanol)

This protocol is adapted from a documented procedure for the purification of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[8]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, slowly add n-hexane until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration induce_crystallization Add anti-solvent (e.g., n-Hexane) until turbidity hot_filtration->induce_crystallization Clear Solution cool_rt Slowly cool to room temperature induce_crystallization->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying end Pure Crystals drying->end

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

References

Validation & Comparative

Purity Analysis of Commercial 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercial 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. Understanding the purity profile of this starting material is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document compares the performance of various analytical methodologies for purity assessment and provides supporting experimental data and protocols.

Comparative Purity Analysis

The purity of commercially available this compound can vary between suppliers due to differences in synthetic routes and purification methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for routine purity analysis. More advanced methods like Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) offer higher resolution, sensitivity, and specificity for comprehensive characterization.

Table 1: Comparison of Purity Data from Different Commercial Suppliers (Illustrative)

SupplierPurity by HPLC (%)Major Impurity (Dimer) (%)Other Impurities (%)Analytical Method
Supplier A>99.0<0.15<0.10HPLC-UV
Supplier B>98.0<0.5<0.2HPLC-UV
Supplier C>97.0<1.0<0.5HPLC-UV

Note: This table is illustrative and based on generally reported purity levels. Actual values may vary by batch.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, and widely available for routine quality control.May have limited resolution for complex impurity profiles.
UPLC-UV/MS Chromatographic separation using smaller particles for higher resolution and speed.Faster analysis times, better resolution of impurities, and can be coupled with MS for identification.Higher upfront instrument cost.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.Highly sensitive and specific for identification and quantification of trace-level impurities.Complex instrumentation and data analysis.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal.Highly accurate and precise, does not require a reference standard for each impurity, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

Potential Impurities

The primary impurity in the synthesis of this compound is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane . This impurity is formed when a second molecule of the starting material, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, reacts with the product.

Other potential process-related impurities include:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Unreacted starting material.

  • 1,4-dibromobutane: Excess alkylating agent.

  • By-products from side reactions: Depending on the specific synthetic conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine purity determination of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a faster and higher-resolution analysis compared to conventional HPLC.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    3 90
    4 90
    4.1 30

    | 5 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA scan from 200-400 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 0.5 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR) Method

This method provides a highly accurate purity assessment without the need for a specific reference standard for the analyte.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, for example, maleic acid or dimethyl sulfone. The internal standard should be soluble in the same solvent as the analyte and have signals that do not overlap with the analyte's signals.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Evaluation Sample Commercial Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject UPLC UPLC-UV/MS Dissolution->UPLC Inject qNMR qNMR Dissolution->qNMR Analyze Purity_Calc Purity Calculation HPLC->Purity_Calc UPLC->Purity_Calc Impurity_ID Impurity Identification UPLC->Impurity_ID qNMR->Purity_Calc Report Generate Report Purity_Calc->Report Impurity_ID->Report

Caption: Experimental workflow for the purity analysis of this compound.

Synthesis_Pathway SM 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Product 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one SM->Product Alkylation Dimer Dimer Impurity: 1,4-bis[3,4-dihydro-2(1H)-quinolinone- 7-oxy]butane SM->Dimer Reagent 1,4-Dibromobutane Reagent->Product Product->Dimer Side Reaction

Caption: Synthetic pathway and formation of the major dimer impurity.

Characterization of Impurities in 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic agent, Aripiprazole. Understanding and controlling impurities are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a comparative analysis of various analytical techniques.

Introduction to Potential Impurities

The synthesis of this compound typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1] This process can lead to the formation of several process-related impurities and potential degradation products. The primary impurities of concern include unreacted starting materials and a significant dimer byproduct.

Table 1: Summary of Potential Impurities

Impurity NameStructureTypeOrigin
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
alt text
Starting MaterialIncomplete reaction.
1,4-dibromobutaneBr-(CH2)4-BrReagentExcess reagent from the reaction.
1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (Dimer)ByproductReaction of this compound with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[2]
Degradation ProductsVariedDegradantCan form under stress conditions such as heat, light, acid, or base.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for routine purity testing. However, for comprehensive characterization and structural elucidation, hyphenated techniques and spectroscopic methods are indispensable.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Information ProvidedBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Low (ng to pg range)Retention time, peak area (for quantification).Routine purity analysis, quantification of known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Very Low (pg to fg range)Retention time, mass-to-charge ratio (m/z) for molecular weight determination and fragmentation patterns for structural elucidation.Identification of unknown impurities, confirmation of known impurities, and sensitive quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Very Low (pg to fg range)Retention time, peak area.Analysis of volatile impurities like residual solvents (e.g., 1,4-dibromobutane).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.High (µg to mg range)Detailed structural information, including connectivity of atoms.Definitive structural elucidation of isolated impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes.Moderate (µg range)Information about functional groups present in the molecule.Preliminary identification of functional groups in isolated impurities.

Experimental Protocols

Detailed and validated analytical methods are essential for reliable impurity profiling. Below are representative protocols for the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for the quantification of the API and known impurities.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is ideal for identifying unknown impurities and confirming the structure of known ones.

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode for initial screening, followed by product ion scan (MS/MS) on selected parent ions for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For definitive structural confirmation, impurities should be isolated (e.g., by preparative HPLC) and analyzed by NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Spectrometer: 400 MHz or higher

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to establish the complete chemical structure.

Visualizing the Process and Analysis

Diagrams can provide a clear overview of the synthesis pathway and the logical workflow for impurity characterization.

Synthesis_Pathway 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Reaction Reaction 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->Reaction 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->Reaction This compound This compound Reaction->this compound Dimer_Impurity Dimer_Impurity Reaction->Dimer_Impurity Side Reaction

Caption: Synthesis of this compound.

Impurity_Analysis_Workflow cluster_screening Initial Screening cluster_identification Identification & Quantification cluster_characterization Structural Elucidation Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV LC_MS_Scan LC-MS (Full Scan) Sample->LC_MS_Scan Known_Impurities Known_Impurities HPLC_UV->Known_Impurities Unknown_Impurities Unknown_Impurities LC_MS_Scan->Unknown_Impurities Quantification Quantification (HPLC) Known_Impurities->Quantification LC_MS_MS LC-MS/MS Unknown_Impurities->LC_MS_MS Isolation Isolation (Prep-HPLC) LC_MS_MS->Isolation NMR NMR Spectroscopy Isolation->NMR Final_Structure Final_Structure NMR->Final_Structure

Caption: Workflow for Impurity Identification and Characterization.

Conclusion

A robust impurity profiling strategy is fundamental in pharmaceutical development. For this compound, a combination of chromatographic and spectroscopic techniques is recommended. While HPLC provides a reliable method for routine quality control, LC-MS is invaluable for the detection and preliminary identification of unknown impurities. For unequivocal structural confirmation, isolation of the impurity followed by NMR spectroscopy is the gold standard. The implementation of these methodologies will ensure a comprehensive understanding and control of the impurity profile, ultimately contributing to the safety and quality of the final drug product.

References

A Comparative Guide to the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, aripiprazole.[1] The synthesis of this intermediate is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. This document outlines various experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

The primary route for synthesizing this compound involves the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][3] Variations in the reaction conditions, including the solvent, base, and temperature, have a significant impact on the reaction's efficiency, yield, and the impurity profile of the product. The most notable impurity is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which is formed through a secondary reaction of the product with the starting material.[1]

The following table summarizes the quantitative data from different reported synthesis methods.

MethodSolvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Observations
Method 1 WaterPotassium CarbonateReflux3--Aqueous system, requires extraction with an organic solvent.[2]
Method 2 N,N-Dimethylformamide (DMF)Potassium Carbonate40-456-780.9586.09Staged addition of base.[4]
Method 3 1-PropanolPotassium CarbonateReflux675.5~98.2 (after purification)Crude product contains a significant amount of dimer impurity.[5]
Method 4 EthanolPotassium CarbonateRefluxOvernight74-Standard laboratory procedure.[5]

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes cited in this guide.

Method 2: Synthesis in N,N-Dimethylformamide (DMF)

In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, 100 grams of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 grams of 1,4-dibromobutane, and 42.33 grams of potassium carbonate are mixed with 300 ml of N,N-dimethylformamide at room temperature (30-35 °C).[4] The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 1 hour.[4] Subsequently, a second batch of potassium carbonate (42.33 g) is added, and the reaction is continued at 40-45 °C for another hour. A third batch of potassium carbonate (42.33 g) is then added, and the reaction proceeds at the same temperature for 4-5 hours.[4] After completion, the mixture is cooled to room temperature and poured into 1500 ml of water with stirring for 30 minutes. The product is extracted with chloroform (2 x 500 ml). The combined organic layers are washed with water, and the solvent is removed by vacuum distillation. The crude product is further purified by solvent exchange with cyclohexane to yield the final product.[4]

Method 3: Synthesis in 1-Propanol

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10 g, 0.061 mole), 1,4-dibromobutane (22.2 ml, 0.184 mole), and potassium carbonate (9.32 g, 0.067 mole) in 1-propanol (100 ml) is heated under reflux for 6 hours.[5] The hot reaction mixture is filtered, and the solid is washed with hot 1-propanol. The solvent and excess 1,4-dibromobutane are removed by vacuum evaporation. The residue is taken up in 2-propanol (50 ml) and cooled to 5-10°C for 3 hours to precipitate the crude product. The crude material is then slurried in ethyl acetate at room temperature for 8 hours to remove the dimer impurity by filtration.[5] Evaporation of the ethyl acetate yields the purified product.[5]

Synthetic Pathway and Workflow

The synthesis of this compound is a straightforward alkylation reaction. The general workflow involves the reaction of the starting materials, followed by workup and purification to isolate the desired product and remove unreacted starting materials and byproducts.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproduct A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one D Alkylation in Solvent (e.g., DMF, Propanol) A->D B 1,4-Dibromobutane B->D C Base (e.g., K2CO3) C->D E Quenching & Extraction D->E Reaction Mixture F Solvent Removal E->F G Purification (e.g., Recrystallization, Slurrying) F->G Crude Product H 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one G->H I Dimer Impurity G->I

General workflow for the synthesis of the target compound.

The key chemical transformation in this synthesis is the formation of an ether linkage between the hydroxyl group of the quinolinone and one of the bromine-bearing carbons of the butane chain.

ReactionMechanism start 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one product 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one start->product Base, Solvent, Heat reactant 1,4-Dibromobutane reactant->product

Core chemical reaction for the synthesis.

References

Quinolinone Derivatives: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinolinone derivatives across key biological assays. The performance of various derivatives is presented with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Quinolinone scaffolds are a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This guide synthesizes data from various studies to offer a comparative perspective on their efficacy in anticancer, antimicrobial, and anti-inflammatory assays.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for different quinolinone derivatives, providing a clear comparison of their biological activities.

Table 1: Anticancer Activity of Quinolinone Derivatives (IC50 values in µM)
DerivativeMCF-7 (Breast Cancer)K-562 (Leukemia)HeLa (Cervical Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneSignificant Inhibition----[1]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one-More active than against MCF-7---[1]
6-Nitro-2-p-tolylquinolin-4(1H)-one--More active than against MCF-7--[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid82.9% growth reduction----[1]
Quinoline-Thiazolidinone Hybrid0.076----[2]
Quinoline-Thiazole Hybrid0.028----[2]
HA-2g0.610---0.780[3]
HA-2l0.780---0.610[3]
HA-3dSub-micromolar---Sub-micromolar[3]
PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine)-----[4]
Compound 1515.16--18.68-[5]
Nimesulide Derivative 5c0.33--0.51-[6]

Note: '-' indicates data not available in the cited sources. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Quinolinone Derivatives (MIC values in µg/mL)
DerivativeS. aureusE. coliB. subtilisP. aeruginosaC. albicansReference
Compound 90.120.12->1024-[7]
Compound 100.240.12->1024-[7]
Compound 110.120.12->1024-[7]
Compound 120.240.12-512-[7]
Compound 130.120.12-512-[7]
Compound 140.120.12-512-[7]
Compound 15--0.8 µM--[7]
Derivative 116.25----[8]
Dihydrotriazine Hybrid 93a-c22---[8]
Sulfonamide Hybrid 43a0.62 mg/mL0.62 mg/mL0.62 mg/mL0.62 mg/mL-[8]
Quinoline-Sulfonamide Cd(II) Complex19.04 x 10⁻⁵ mg/mL609 x 10⁻⁵ mg/mL--19.04 x 10⁻⁵ mg/mL[9]
Compound 23.12 - 503.12 - 503.12 - 503.12 - 50-[10]
Compound 63.12 - 503.12 - 503.12 - 503.12 - 50Potent[10]

Note: '-' indicates data not available in the cited sources. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Anti-inflammatory and Antioxidant Activity of Quinolinone Derivatives
DerivativeAssayActivityReference
3gXylene-induced ear edema63.19% inhibition[11]
6dXylene-induced ear edema68.28% inhibition[11]
StNPs-3Methotrexate-induced lung inflammation (MDA levels)-66.8% change from MTX group[12]
StNPs-3Methotrexate-induced lung inflammation (NO levels)-60.8% change from MTX group[12]
Quinolinone-pyrazoline hybrid 9bDPPH scavenging85.3% inhibition[13]
Quinolinone-pyrazoline hybrid 9cDPPH scavenging86.2% inhibition[13]
Quinolinone-pyrazoline hybrid 9gDPPH scavenging99% inhibition[13]
Quinolinone-pyrazoline hybrid 9iDPPH scavenging87% inhibition[13]
Quinolinone-pyrazoline hybrid 9bLipoxygenase inhibitionIC50 = 10 µM[13]
Quinazoline-4-one Derivative (5)DPPH scavenging61.53% inhibition[14]

Note: A variety of assays are used to determine anti-inflammatory and antioxidant activity, with results often expressed as percentage inhibition or IC50 values.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Agar Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper discs impregnated with known concentrations of the quinolinone derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

  • Animal Dosing: Administer the quinolinone derivatives to rodents (e.g., rats or mice) orally or via injection.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of quinolinone derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits Quinolinone->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Quinolinone Derivative Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Cell_Cycle_Analysis_Workflow Start Start TreatCells Treat cells with Quinolinone Derivative Start->TreatCells HarvestCells Harvest and wash cells TreatCells->HarvestCells FixCells Fix cells in cold 70% ethanol HarvestCells->FixCells StainCells Stain with Propidium Iodide (PI) and RNase A FixCells->StainCells FlowCytometry Acquire data on Flow Cytometer StainCells->FlowCytometry AnalyzeData Analyze cell cycle distribution (G1, S, G2/M) FlowCytometry->AnalyzeData End End AnalyzeData->End

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

References

In Vitro Efficacy of Novel 3,4-Dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of novel derivatives, summarizing their in vitro performance as anticancer, antifungal, and antibacterial agents. The data presented is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Activity: Targeting Key Pathways in Oncology

Novel 3,4-dihydroquinolin-2(1H)-one derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and tubulin polymerization.

Comparative Anticancer Potency

The in vitro cytotoxic activity of various derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference CompoundReference IC50 (µM)Citation
4m U138-MG (Glioblastoma)VEGFR2 Inhibition4.20Temozolomide (TMZ)93.09
4u U87-MG (Glioblastoma)VEGFR2 Inhibition7.96Temozolomide (TMZ)92.90
4q U138-MG (Glioblastoma)VEGFR2 Inhibition8.00Temozolomide (TMZ)93.09
4t U87-MG (Glioblastoma)VEGFR2 Inhibition10.48Temozolomide (TMZ)92.90
D13 HeLa (Cervical Cancer)Tubulin Polymerization Inhibition1.345-Fluorouracil-
D13 A549 (Lung Cancer)Tubulin Polymerization Inhibition1.465-Fluorouracil-
D13 HCT116 (Colon Cancer)Tubulin Polymerization Inhibition0.945-Fluorouracil-
D13 HepG-2 (Liver Cancer)Tubulin Polymerization Inhibition1.825-Fluorouracil-
Signaling Pathways

VEGFR2 Signaling Pathway in Cancer

VEGF, produced by tumor cells, binds to and activates VEGFR2, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of key pathways like the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation, Migration, Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 3,4-Dihydroquinolin- 2(1H)-one Derivatives Inhibitor->VEGFR2 Inhibits Tubulin_Polymerization Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin->Protofilament Microtubule Microtubule Assembly Protofilament->Microtubule Depolymerization Depolymerization (GDP-bound) Microtubule->Depolymerization GTP Hydrolysis Depolymerization->Tubulin Exchange of GDP for GTP Inhibitor 3,4-Dihydroquinolin- 2(1H)-one Derivatives Inhibitor->Protofilament Inhibits Chitin_Synthase_Pathway UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin CellWall Fungal Cell Wall Chitin->CellWall Inhibitor 3,4-Dihydroquinolin- 2(1H)-one Derivatives Inhibitor->ChitinSynthase Inhibits Stress Cell Wall Stress PKC_HOG PKC/HOG Pathways Stress->PKC_HOG PKC_HOG->ChitinSynthase Regulates MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add test compounds (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis Broth_Microdilution_Workflow Serial_Dilution Prepare serial dilutions of test compounds in 96-well plate Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate plate at appropriate temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

References

The Unseen Player: Understanding Potential Cross-Reactivity of Aripiprazole Intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Synthetic intermediates and impurities, even in trace amounts, have the potential to exhibit off-target biological activity, leading to unforeseen side effects or altered efficacy. This guide addresses the importance of characterizing the cross-reactivity of one such intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key precursor in the synthesis of the atypical antipsychotic aripiprazole.

Currently, there is no publicly available data on the biological cross-reactivity of this compound in biological assays. Its primary characterization in scientific literature and regulatory filings is as a synthetic intermediate and a potential impurity in the manufacturing of aripiprazole. The absence of a pharmacological profile for this specific molecule underscores a critical gap in the comprehensive safety and quality assessment of the final drug product.

To illustrate the potential significance of such uncharacterized impurities, this guide provides a comparative overview of the well-documented pharmacological profile of aripiprazole alongside two other commonly used atypical antipsychotics, olanzapine and risperidone. By examining the complex receptor interaction profiles of these established drugs, we can infer the potential for a structurally related intermediate to exhibit its own, albeit likely different, pattern of biological activity. This comparison highlights the necessity for rigorous testing of all process-related impurities.

Comparative Receptor Binding Profiles of Atypical Antipsychotics

The therapeutic and side-effect profiles of atypical antipsychotics are largely determined by their affinity for a wide range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of aripiprazole, olanzapine, and risperidone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)
Dopamine D20.34 - 3.411 - 313.09 - 3.13
Dopamine D30.8497.3
Serotonin 5-HT1A1.7 - 4.4>10,000420
Serotonin 5-HT2A3.4 - 134 - 160.16 - 0.2
Serotonin 5-HT2C151150
Serotonin 5-HT719224270
Adrenergic α1A57190.8 - 5
Adrenergic α2C461816
Histamine H1617 - 202.23 - 20
Muscarinic M1>10,0002.5 - 22>10,000

Data compiled from multiple sources. Ranges reflect variability in experimental conditions and reporting.

This data illustrates the polypharmacology of these drugs, each with a unique "fingerprint" of receptor interactions that contributes to its clinical profile. While aripiprazole is a partial agonist at D2 and 5-HT1A receptors, olanzapine and risperidone are primarily antagonists at these sites.[1][2][3][4] These differences in affinity and intrinsic activity are critical to their therapeutic actions and side-effect liabilities, such as weight gain, sedation, and extrapyramidal symptoms.[5][6][7]

The Importance of Characterizing Intermediates

Given that this compound shares a core structural motif with aripiprazole, it is plausible that it could interact with one or more of the same receptors. Even weak interactions could have clinical implications, particularly if the impurity is present at higher than acceptable levels. Therefore, subjecting such intermediates to a panel of in vitro binding assays is a critical step in ensuring the safety and consistency of the final drug product.

Experimental Protocols: A General Approach to Radioligand Binding Assays

A standard method to determine the receptor binding affinity of a compound is the competitive radioligand binding assay.[8][9][10] The following provides a generalized protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)

  • Test compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: A dilution series of the test compound is prepared.

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TestCompound Test Compound Dilution Series Incubation Incubation in 96-well Plate TestCompound->Incubation Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubation Membranes Receptor-Containing Membranes Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Aripiprazole's Signaling Pathway: A Model for Investigation

Aripiprazole's unique clinical profile is attributed to its "dopamine system stabilizer" activity, acting as a partial agonist at D2 receptors.[11][12][13] This means it can modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states. This is a complex mechanism involving multiple downstream signaling cascades. The potential for an impurity to interfere with these pathways should not be overlooked.

G Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist AC Adenylyl Cyclase D2R->AC Inhibition (Gi) cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream Modulation

Caption: Simplified Aripiprazole signaling at the D2 receptor.

Conclusion

While this compound is primarily considered a synthetic intermediate, its structural relationship to aripiprazole warrants a thorough investigation of its potential biological activity. The lack of public data on its cross-reactivity represents a significant knowledge gap. By applying established methodologies such as radioligand binding assays, researchers and drug developers can better characterize the pharmacological profile of this and other process-related impurities. This proactive approach is essential for ensuring the comprehensive safety, quality, and efficacy of pharmaceutical products. The detailed pharmacology of aripiprazole and other antipsychotics serves as a compelling reminder of the complex biological interactions that even seemingly minor structural variations can elicit.

References

Safety Operating Guide

Proper Disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS No. 129722-34-5), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Waste Classification

This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Due to these properties, this chemical waste is considered hazardous and must be managed according to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Key Safety and Physical Properties

PropertyValueSource
Molecular Formula C13H16BrNO2[3][4][5]
Molecular Weight 298.18 g/mol [1][3][4][5]
Appearance White to off-white crystalline powder[6]
Melting Point 110-111 °C[5]
Boiling Point 463.4 °C (Predicted)[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements P261: Avoid breathing dust/fumesP280: Wear protective gloves/protective clothing/eye protection/face protection[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Disposal

  • Container Selection:

    • Obtain a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred for their durability.

    • Ensure the container is clean, dry, and has a secure, leak-proof lid.

  • Waste Transfer:

    • If handling the solid form, use dry clean-up procedures to avoid generating dust.[1]

    • Carefully transfer the waste into the designated container. A fume hood should be used if there is a risk of inhalation.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

    • Ensure that incompatible wastes are segregated.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.

    • Follow your institution's specific procedures for waste pickup.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.

    • For dry spills, use dry clean-up procedures to avoid creating dust.[1]

    • Sweep or vacuum the material into a sealable, labeled container for disposal as hazardous waste.[1]

    • Wash the spill area thoroughly.

    • If the spill is large or you are unsure how to proceed, contact your EHS department.

  • Exposure:

    • Skin Contact: Wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste into Container (Avoid Dust Generation) C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and Full Chemical Name, Date, PI Info E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Submit Waste Pickup Request to EHS Department G->H I Professional Disposal by Licensed Service H->I

References

Personal protective equipment for handling 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS Number: 129722-34-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesRecommended materials for handling brominated compounds include Teflon, Viton, or Polyvinyl Alcohol (PVA). Always inspect gloves for integrity before use.
Eye and Face Protection Safety goggles and face shieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes or dust generation.
Body Protection Laboratory coatA long-sleeved, knee-length lab coat is required to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. Use a respirator equipped with cartridges for organic vapors and particulates.

2. Safe Handling and Operational Plan

2.1. Engineering Controls

  • Ventilation: All handling of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any procedure.

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a disposable weighing boat. Handle with care to avoid generating dust. After weighing, gently tap the weighing boat to transfer the powder into the reaction vessel.

  • Transfer: If transferring the compound between containers, use a spatula or other appropriate tool to minimize dust.

  • Post-Handling: After handling, decontaminate the spatula and any other reusable equipment by rinsing with an appropriate solvent in the fume hood. Wipe down the work surface in the fume hood.

3. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: If the spill is large or if you feel it is unsafe to clean up, evacuate the immediate area and alert your supervisor and the appropriate safety personnel.

  • Containment (for small spills): For small spills of the solid, cover the area with a damp paper towel to prevent the powder from becoming airborne.

  • Cleanup:

    • Carefully scoop the contained solid into a designated hazardous waste container.

    • Use an inert absorbent material, such as vermiculite or sand, to absorb any remaining residue.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

    • Place all contaminated materials, including gloves and paper towels, into a sealed bag and then into the hazardous waste container.

  • Decontamination: Thoroughly decontaminate the area with soap and water after the hazardous material has been removed.

4. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE, weighing boats, and absorbent materials, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".
Liquid Waste Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste.[3]
Empty Containers Rinse the original container with a suitable solvent three times. Collect the rinsate as halogenated organic liquid waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.

5. Experimental Workflow and Safety Protocols

Below are diagrams illustrating the standard workflows for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in fume hood prep1->prep2 handle1 Weigh compound carefully prep2->handle1 handle2 Transfer to reaction vessel handle1->handle2 clean1 Decontaminate equipment handle2->clean1 clean2 Wipe down work surface clean1->clean2 disp1 Dispose of waste in designated containers clean2->disp1

Figure 1. Standard workflow for handling this compound.

G cluster_assess Assess cluster_small_spill Small Spill cluster_large_spill Large Spill cluster_waste Waste Disposal spill Spill Occurs assess1 Alert others and assess spill size spill->assess1 small1 Contain with damp paper towel assess1->small1 Small & manageable large1 Evacuate the area assess1->large1 Large or unmanageable small2 Clean up with absorbent material small1->small2 small3 Decontaminate area small2->small3 waste1 Dispose of all contaminated materials as hazardous waste small3->waste1 large2 Contact emergency safety personnel large1->large2

Figure 2. Spill response workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.